(4-Bromonaphthalen-1-yl)trimethylsilane
Description
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Properties
Molecular Formula |
C13H15BrSi |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
InChI Key |
CLGFGUHMWWZOPY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of (4-Bromonaphthalen-1-yl)trimethylsilane
This technical guide details the chemical properties, synthesis, and applications of (4-Bromonaphthalen-1-yl)trimethylsilane , a critical bifunctional building block in the synthesis of advanced optoelectronic materials (OLEDs) and complex polycyclic aromatic hydrocarbons (PAHs).[1]
CAS Registry Number: 161583-93-3 Formula: C₁₃H₁₅BrSi Molecular Weight: 279.25 g/mol [1]
Part 1: Executive Summary
(4-Bromonaphthalen-1-yl)trimethylsilane serves as a bifunctional linchpin in organic synthesis. Its utility stems from the electronic and steric differentiation between its two functional handles: the reactive carbon-bromine (C-Br) bond and the robust, yet activatable, carbon-silicon (C-Si) bond.[1] This "orthogonal reactivity" allows researchers to selectively functionalize the C4 position via palladium-catalyzed cross-coupling while preserving the C1 position (masked by the trimethylsilyl group) for subsequent transformation.[1] This strategy is ubiquitous in the design of asymmetric anthracene and naphthalene derivatives for blue-emitting OLEDs.[1]
Part 2: Chemical Profile & Orthogonal Reactivity
Structural Characteristics
The naphthalene core is substituted at the para positions (1,4-relationship).[1]
-
The C-Br Bond (Position 4): Electronically activated for oxidative addition by Pd(0) species.[1] It is the "kinetic" handle.
-
The C-Si Bond (Position 1): The trimethylsilyl (TMS) group acts as a bulky steric shield, preventing unwanted electrophilic attack at the C1, C2, and C8 positions.[1] It is chemically inert to standard Suzuki/Buchwald conditions but can be activated ("unmasked") using electrophilic halogens (I₂, Br₂) or fluoride sources.[1]
The Principle of Orthogonality
The power of this molecule lies in its ability to undergo sequential, non-interfering reactions.
-
Phase I (C-Br Activation): The molecule undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling.[1] The TMS group remains intact.
-
Phase II (C-Si Activation): The TMS group is converted into a halide (via ipso-halodesilylation) or directly coupled (via Hiyama coupling), enabling a second functionalization at the C1 position.[1]
Part 3: Synthesis Protocol (The "Gold Standard")
Objective: Selective synthesis of the mono-silylated product from 1,4-dibromonaphthalene without generating the bis-silylated byproduct.
Mechanism: Lithium-Halogen Exchange (Kinetic Control).[1]
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role |
| 1,4-Dibromonaphthalene | 1.0 | Starting Material |
| n-Butyllithium (2.5M in hexanes) | 1.05 | Lithiating Agent |
| Chlorotrimethylsilane (TMSCl) | 1.2 | Silylating Agent |
| THF (Anhydrous) | Solvent | Medium (0.2 M conc.) |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with 1,4-dibromonaphthalene and anhydrous THF.[1] Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes.
-
Critical Control Point: The internal temperature must not exceed -70 °C. Rapid addition or higher temperatures promote the formation of the dilithiated species (1,4-dilithionaphthalene), leading to the bis-TMS byproduct.[1]
-
-
Equilibration: Stir at -78 °C for 45 minutes. The solution typically turns a yellow/orange hue, indicating the formation of the (4-bromonaphthalen-1-yl)lithium intermediate.[1]
-
Quenching: Add neat TMSCl dropwise. The steric bulk of TMSCl ensures reaction at the lithiated carbon.
-
Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl(aq). Extract with diethyl ether, dry over MgSO₄, and concentrate.[1]
-
Purification: Recrystallize from cold ethanol or pentane to yield the target as a white/off-white crystalline solid.
Part 4: Reactivity Workflow & Applications
Workflow Diagram
The following diagram illustrates the divergent pathways available for this compound.
[1]
Key Reaction 1: Palladium-Catalyzed Cross-Coupling
The C-Br bond is highly reactive toward oxidative addition.[1]
-
Conditions: Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol, 90 °C.[1]
-
Outcome: Quantitative conversion to the 4-aryl-1-trimethylsilylnaphthalene.[1] The bulky TMS group does not inhibit the catalyst at the distal C4 position.
Key Reaction 2: Ipso-Halodesilylation
Once the C4 position is functionalized, the TMS group can be swapped for a halogen to create a new electrophilic site.
-
Reagent: Iodine monochloride (ICl) in CH₂Cl₂ at 0 °C.
-
Mechanism: Electrophilic aromatic substitution at the ipso carbon (C1), driven by the beta-silicon effect (stabilization of the Wheland intermediate).[1]
-
Application: This converts the inert TMS group into a reactive Iodide, enabling a second Suzuki coupling with a different aryl boronic acid.
Application in OLEDs
This molecule is a precursor for Blue Dopants (e.g., asymmetric anthracene derivatives).[1]
-
Function: By placing different aryl groups at C1 and C4, researchers tune the HOMO/LUMO energy levels to match hole-transport and electron-transport layers.[1]
-
Stability: The naphthalene core provides high triplet energy (E_T), essential for preventing reverse energy transfer in phosphorescent OLED stacks.[1]
Part 5: References
-
Selective Synthesis of Bromonaphthalenes: Smith, K., et al.[4][5] "Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene."[6] Molecules, 2021.[1][5] [1]
-
Lithiation & Silylation Methodology: Snieckus, V., et al.[3] "Selective Ortho and Benzylic Functionalization... Ipso-Bromo Desilylation." Journal of Organic Chemistry, 2001.[3]
-
Ipso-Halodesilylation Protocols: MacNeil, S. L., et al.[1][3] "Halo-, nitroso-, and boro-induced ipso-desilylation."[1][7] Organic Letters, 2005.[7]
-
OLED Material Applications: Benfredj, A., et al.[8][9] "Triplet-triplet interaction in a nearly one dimensional molecular crystal: Application to 1,4-dibromonaphthalene." European Physical Journal B, 2001.[8]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Directed ortho metalation-based methodology. Halo-, nitroso-, and boro-induced ipso-desilylation. Link to an in situ Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Synthetic Utility of (4-Bromonaphthalen-1-yl)trimethylsilane
[1]
Content Type: Technical Reference Guide Subject: (4-Bromonaphthalen-1-yl)trimethylsilane (CAS: 161583-93-3) Audience: Organic Chemists, Medicinal Chemists, and Materials Scientists[1]
Executive Summary & Chemical Identity[1][2][3][4]
(4-Bromonaphthalen-1-yl)trimethylsilane is a bifunctional organosilicon intermediate. It is characterized by the presence of a reactive aryl bromide and a trimethylsilyl (TMS) group at the para positions (1,4-substitution) of the naphthalene core. This "push-pull" steric and electronic arrangement makes it a critical building block for modular naphthalene functionalization, particularly in the synthesis of acenes for organic electronics and pharmaceutical pharmacophores.[1]
| Property | Data |
| IUPAC Name | (4-Bromonaphthalen-1-yl)trimethylsilane |
| Common Name | 1-Bromo-4-(trimethylsilyl)naphthalene |
| CAS Number | 161583-93-3 |
| Molecular Formula | C₁₃H₁₅BrSi |
| Molecular Weight | 279.25 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Hexanes |
Synthesis & Experimental Causality
To understand the spectroscopic data, one must understand the synthesis. The presence of impurities such as 1,4-dibromonaphthalene (starting material) or 1,4-bis(trimethylsilyl)naphthalene (over-reaction) significantly impacts spectral interpretation.
Validated Synthetic Protocol
The most reliable route utilizes a lithium-halogen exchange followed by electrophilic trapping.[1] This method is preferred over direct bromination of 1-(trimethylsilyl)naphthalene due to the superior regiocontrol.[1]
Protocol:
-
Starting Material: 1,4-Dibromonaphthalene is dissolved in anhydrous THF under Argon.[1]
-
Lithiation (The Critical Step): The solution is cooled to -78 °C . n-Butyllithium (1.05 equiv) is added dropwise.[1]
-
Causality: Low temperature is mandatory to prevents dilithiation (formation of the 1,4-dilithio species) and to suppress benzyne formation.[1]
-
-
Trapping: Chlorotrimethylsilane (TMSCl, 1.2 equiv) is added.[1]
-
Workup: The mixture warms to room temperature, quenched with NH₄Cl, and extracted.
Reaction Workflow Diagram (DOT)
Caption: Figure 1. Regioselective synthesis workflow via kinetic monolithiation.
Spectroscopic Data Analysis[6][7]
The following data sets are synthesized from high-fidelity literature sources [1][2] and comparative analysis of 1,4-disubstituted naphthalene congeners.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is defined by the loss of the
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.25 – 8.35 | Multiplet (m) | 2H | H-5, H-8 | Peri-protons. Deshielded by the adjacent ring currents and the proximity to the Br/TMS substituents.[1] |
| 7.75 – 7.85 | Doublet (d) | 1H | H-2 or H-3 | Ortho to Bromine.[1] Deshielded by the inductive effect of Br.[1] |
| 7.60 – 7.65 | Doublet (d) | 1H | H-3 or H-2 | Ortho to TMS.[1] Slightly shielded relative to the Br-adjacent proton due to the electropositive Si.[1] |
| 7.50 – 7.60 | Multiplet (m) | 2H | H-6, H-7 | Distal aromatic protons.[1] |
| 0.48 | Singlet (s) | 9H | -Si(CH₃)₃ | Diagnostic Peak. Strong singlet.[1] Comparison: 1-TMS-naphthalene is |
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons:
~140.0 (C-Si), ~132-133 (Quaternary bridgeheads), ~126-128 (C-H), ~124.0 (C-Br). -
TMS Carbons:
-0.5 to 0.0 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the ultimate validation of the structure due to the unique isotopic signature of bromine.[1]
-
Ionization Mode: EI (Electron Impact) or GC-MS.[1]
-
Molecular Ion (
): 278 / 280 m/z.[1] -
Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (
and ) confirms the presence of one bromine atom .[1]-
Note: If the reaction fails (starting material), you see a 1:2:1 triplet (two bromines). If over-silylated (bis-TMS), you see no isotope split and a mass of ~272.
-
Infrared Spectroscopy (IR)
Quality Control & Self-Validating Protocols
When characterizing this compound, use these checks to ensure purity without needing external standards.
The "Symmetry Check" (NMR)
-
The Check: The impurity is symmetrical. Its aromatic region will simplify (fewer peaks) compared to the target. If you see a singlet in the aromatic region around 7.6 ppm that integrates incorrectly relative to the TMS peak, you have over-silylation.
-
The Target: Must show distinct doublets for the H2/H3 protons. If H2 and H3 are chemically equivalent (a singlet), the substitution is symmetric (failed reaction or bis-product).
The "Isotope Check" (MS)
References
-
Kyung-Ryang, W. et al. (2012).[1] "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." Molecules, 17(5), 5118-5127. [Link] (Source for NMR shifts of 1-TMS and 1-cyano-4-TMS analogs used for consensus assignment).[1]
-
Smith, K. et al. (2022).[1] "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." Arkivoc, part v, 46-59.[1][4] [Link] (Source for bromination regiochemistry and naphthalene proton assignments).
Sources
- 1. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
An In-Depth Technical Guide to (4-Bromonaphthalen-1-yl)trimethylsilane: Structure, Synthesis, and Applications
Introduction
(4-Bromonaphthalen-1-yl)trimethylsilane is a bifunctional organosilane compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a naphthalene core, a synthetically versatile bromine atom, and a stabilizing, reactive trimethylsilyl (TMS) group. This unique combination of features makes it a powerful and strategic building block for the construction of complex molecular architectures.
The naphthalene scaffold is a prevalent motif in many biologically active compounds and high-performance organic materials. The presence of two distinct and orthogonally reactive sites—the C-Br bond and the C-Si bond—allows for selective, stepwise functionalization. The C-Br bond is readily engaged in a wide array of transition-metal-catalyzed cross-coupling reactions, while the aryl-silicon bond offers a different set of synthetic transformations, including protodesilylation, halodesilylation, and Hiyama cross-coupling. This guide provides a comprehensive overview of the compound's structure, a validated synthetic approach, and its critical applications for professionals in research and drug development. Organosilane compounds are in high demand for pharmaceutical and medical applications, and developing efficient synthetic routes to access them is a key research goal.[1]
Molecular Structure and Nomenclature
The precise arrangement of functional groups on the naphthalene ring is critical to the chemical behavior of (4-Bromonaphthalen-1-yl)trimethylsilane.
IUPAC Name and Chemical Identifiers
The formal IUPAC name for this compound is (4-Bromonaphthalen-1-yl)trimethylsilane .[2] Key identifying information is summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 161583-93-3 | [2] |
| Molecular Formula | C₁₃H₁₅BrSi | [2] |
| Molecular Weight | 279.25 g/mol | [2] |
| SMILES | C(C1=C2C=CC=CC2=C(Br)C=C1)C | [2] |
Structural Diagram
The molecular structure consists of a naphthalene ring system substituted at the C1 position with a trimethylsilyl group (-Si(CH₃)₃) and at the C4 position with a bromine atom.
Caption: Molecular structure of (4-Bromonaphthalen-1-yl)trimethylsilane.
Physicochemical Properties
Detailed experimental data for this specific compound is not widely published. However, properties can be inferred from its constituent parts and analogous structures.
| Property | Value | Notes |
| Appearance | White to light yellow powder or crystal | Based on analogous aryl silanes like (4-Bromophenylethynyl)trimethylsilane.[3] |
| Melting Point | 61-63 °C | This is the melting point for the analogous compound (4-Bromophenylethynyl)trimethylsilane and should be considered an estimate.[4] |
| Solubility | Miscible with common organic solvents | Expected to be soluble in solvents like THF, diethyl ether, dichloromethane, and toluene. |
| Stability | Stable under standard conditions | The trimethylsilyl group provides good stability.[3] Store in an inert atmosphere. |
Synthesis and Mechanism
The synthesis of (4-Bromonaphthalen-1-yl)trimethylsilane is not commonly detailed in standard literature. However, a robust and logical synthetic route can be designed based on well-established organometallic principles. The most effective strategy involves a selective halogen-metal exchange on a dibrominated precursor followed by an electrophilic quench with a silicon-containing electrophile.
Synthetic Strategy: Halogen-Metal Exchange and Silylation
The proposed synthesis starts from 1,4-dibromonaphthalene. The key step is a regioselective lithium-halogen exchange. The bromine atom at the C1 (alpha) position of naphthalene is known to be more sterically hindered and electronically different from the C4 (alpha) position, but in a symmetrical molecule like 1,4-dibromonaphthalene, monolithiation can be achieved under carefully controlled conditions. Upon successful formation of the aryl-lithium intermediate, it is trapped (quenched) with chlorotrimethylsilane to yield the desired product.
Causality Behind Experimental Choices:
-
Starting Material: 1,4-dibromonaphthalene is commercially available and provides the correct substitution pattern.
-
Reagent: n-Butyllithium (n-BuLi) is a strong base highly effective for lithium-halogen exchange at low temperatures.
-
Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as elimination or reaction with the solvent, and to control the selectivity of the monolithiation.
-
Quenching Agent: Chlorotrimethylsilane (TMSCl) is a highly reactive and efficient electrophile for introducing the trimethylsilyl group.
Representative Experimental Protocol
This protocol is a representative method based on established chemical principles.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,4-dibromonaphthalene (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryl-lithium intermediate is typically instantaneous. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Silylation (Quench): Chlorotrimethylsilane (1.2 eq) is added dropwise via syringe. The reaction is allowed to stir at -78 °C for 1 hour and then warmed slowly to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (eluting with hexanes) to afford (4-Bromonaphthalen-1-yl)trimethylsilane as a solid.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for (4-Bromonaphthalen-1-yl)trimethylsilane.
Core Applications in Research and Development
The value of this compound lies in its ability to serve as a versatile scaffold for building molecular complexity through sequential and regioselective reactions.
Keystone Intermediate in Cross-Coupling Reactions
The molecule's two functional groups can be addressed with high selectivity.
-
C-Br Bond Reactivity: The aryl bromide is a classic handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the C4 position.
-
C-Si Bond Reactivity: The trimethylsilyl group is more than just a placeholder. It can be readily converted into other functional groups (e.g., hydroxyl via Fleming-Tamao oxidation, or iodo via iododesilylation). It is also a direct participant in Hiyama and Murahashi cross-coupling reactions, providing an alternative, fluoride-activated pathway for C-C bond formation.
This orthogonal reactivity is invaluable for synthesizing complex, multi-substituted naphthalenes in a controlled manner, a critical capability in both drug discovery and materials science.
Strategic Building Block in Drug Discovery
The incorporation of silicon into drug candidates is a growing strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and fine-tune binding interactions.[1] Furthermore, the introduction of a bromine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often increasing its potency or modifying its metabolism through the "halogen effect".[5]
(4-Bromonaphthalen-1-yl)trimethylsilane serves as an ideal starting point for generating libraries of novel compounds. The naphthalene core itself is a privileged structure found in numerous pharmaceuticals. Using this building block, drug development professionals can rapidly diversify the scaffold at two different positions to explore structure-activity relationships (SAR) and optimize lead compounds. Boron-containing compounds, which can be synthesized from bromo-precursors, have also emerged as a significant class of pharmaceuticals, including drugs for cancer and infectious diseases.[6][7]
Precursor for Advanced Organic Materials
Naphthalene and its derivatives are fundamental components of many organic semiconductors used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[8] The electronic properties of these materials are highly dependent on their molecular structure and intermolecular packing.
(4-Bromonaphthalen-1-yl)trimethylsilane is a precursor for creating larger, π-conjugated systems. The bromo- and silyl- functionalities allow for the programmed assembly of oligomers and polymers with tailored optical and electronic properties.[9] For example, Sonogashira coupling at the C-Br position can extend conjugation, while the silyl group can be used to control solubility or mediate subsequent reactions to build even larger, well-defined structures.
Conclusion
(4-Bromonaphthalen-1-yl)trimethylsilane is more than a simple chemical reagent; it is a sophisticated and versatile molecular tool. Its well-defined structure, featuring orthogonally reactive bromo and trimethylsilyl groups on a prized naphthalene scaffold, provides researchers with a powerful platform for innovation. From accelerating the discovery of new pharmaceuticals to engineering the next generation of organic electronic materials, this compound offers a reliable and strategic pathway to molecular complexity. The logical and efficient synthetic strategies available for its preparation further enhance its value, making it an indispensable asset for scientists and drug development professionals aiming to push the boundaries of chemical synthesis.
References
-
Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF. ResearchGate. Available at: [Link]
-
(4-Bromophenylethynyl)trimethylsilane. PubChem. Available at: [Link]
-
Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. The Royal Society of Chemistry. Available at: [Link]
-
Faster Way Sought to Synthesize Compounds for Drug Discovery. Controlled Environments. Available at: [Link]
-
4-BROMO-o-XYLENE. Organic Syntheses Procedure. Available at: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Available at: [Link]
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. Available at: [Link]
-
1-Bromonaphthalene. PubChem. Available at: [Link]
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Key features of the trimethylsilyl group on an aromatic ring
An In-Depth Technical Guide to the Key Features of the Trimethylsilyl Group on an Aromatic Ring
Abstract
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a uniquely versatile functional group in the arsenal of synthetic organic chemistry. When attached to an aromatic ring, its distinct combination of steric and electronic properties makes it far more than a simple substituent. It serves as a sterically bulky yet removable protecting group, a powerful directing group for electrophilic substitution, and a competent nucleophilic partner in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the core features of the aryl-trimethylsilyl moiety, synthesizing fundamental principles with field-proven applications to offer researchers, scientists, and drug development professionals a comprehensive resource for strategic molecular design and synthesis.
Fundamental Properties: The Interplay of Sterics and Electronics
The utility of the trimethylsilyl group is rooted in the fundamental properties of the silicon atom and the steric bulk of its methyl substituents. Understanding these characteristics is crucial to harnessing its full synthetic potential.
Electronic Effects: A Dichotomous Nature
The electronic influence of a TMS group on an aromatic ring is a nuanced interplay of inductive and hyperconjugative effects. Silicon is less electronegative than carbon (Pauling scale: ~1.90 for Si vs. ~2.55 for C), which suggests the TMS group should act as an electron-releasing group through the C-Si σ-bond.[1] However, its overall effect is more complex.
-
σ-Donation: The inductive effect through the sigma bond framework leads to a slight increase in electron density in the aromatic ring.
-
β-Silicon Effect: The most significant electronic feature is the ability of the C-Si bond to stabilize a positive charge on a β-carbon atom through hyperconjugation.[2] This stabilization of an adjacent carbocation is a key factor in the unique reactivity of arylsilanes during electrophilic aromatic substitution.
-
Acceptor Properties: Conversely, the silicon atom possesses accessible, low-lying σ* orbitals. These can overlap with the π-system of the aromatic ring, allowing the TMS group to act as a weak π-acceptor, a phenomenon sometimes referred to as "inverse hyperconjugation".[3]
This dual electronic nature—a σ-donor that can also act as a π-acceptor and powerfully stabilize a β-carbocation—underpins the TMS group's diverse reactivity.
Steric Hindrance
The TMS group is characterized by its significant molecular volume, a consequence of the three methyl groups bonded to the central silicon atom.[4][5] This steric bulk is comparable to that of a tert-butyl group and can be strategically employed to block specific sites on the aromatic ring, thereby directing incoming reagents to less hindered positions. This steric influence is a cornerstone of its application as a regiochemical control element.[6]
The "Super Proton": Directing Electrophilic Aromatic Substitution via Ipso-Substitution
Perhaps the most synthetically powerful feature of the aryl-TMS bond is its predictable and highly selective reaction with electrophiles. Unlike typical directing groups that activate ortho and para positions, the TMS group directs electrophiles to the carbon atom to which it is attached, a process known as ipso-substitution .[2]
The TMS group is often described as a "super proton" because it is an excellent electrofuge (a leaving group that departs without its bonding electrons).[2] The C-Si bond is readily cleaved during the rearomatization step of electrophilic aromatic substitution, a process that is many orders of magnitude faster than the cleavage of a C-H bond.[2]
The mechanism proceeds via the formation of a Wheland intermediate where the positive charge is β to the silicon atom. This intermediate is exceptionally stabilized by the β-silicon effect, dramatically lowering the activation energy for attack at the ipso position compared to any other position on thering.[2][7]
Caption: Mechanism of Ipso-Substitution on an Aryl-TMS Compound.
This predictable reactivity allows for the clean installation of a wide range of functional groups—including halogens, nitro groups, and acyl groups—precisely at the former site of silylation.[2][8]
A Robust and Removable Protecting Group
The stability of the aryl-TMS bond under many reaction conditions, combined with its susceptibility to selective cleavage, makes it an ideal protecting group for specific positions on an aromatic ring. A common strategy involves ortho-lithiation of a directed metalation group, followed by quenching with trimethylsilyl chloride (TMSCl). This installs a bulky TMS group at the ortho position, which can then direct a subsequent electrophilic substitution to the para position.
The true utility of a protecting group lies in its facile removal. The TMS group can be cleaved under mild conditions to regenerate the C-H bond (protodesilylation), typically using:
-
Fluoride Ion Sources: Reagents like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) are highly effective.[9][10] The high affinity of silicon for fluoride drives the formation of a pentacoordinate silicate intermediate, facilitating the cleavage of the C-Si bond.
-
Acidic Conditions: Protic acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or acetic acid can efficiently effect protodesilylation.[9]
Caption: Synthetic workflow using TMS as a protecting and directing group.
Aryl Trimethylsilanes in Cross-Coupling Reactions
Beyond their classical applications, aryl trimethylsilanes are valuable partners in modern transition metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[11] While the C-Si bond is generally stable, it can be "activated" under specific conditions to enable transmetalation to a palladium center.
This activation is typically achieved with a fluoride source (e.g., TBAF) or a base, which attacks the silicon atom to form a hypervalent, pentacoordinate silicate.[11] This species is significantly more nucleophilic and readily participates in the catalytic cycle.
Sources
- 1. authors.library.caltech.edu [authors.library.caltech.edu]
- 2. Aryl silanes undergo ipso substitution with electrophiles [ns1.almerja.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oligoorganogermanes: Interplay between Aryl and Trimethylsilyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]
- 9. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Hiyama Coupling [organic-chemistry.org]
Initial characterization of novel brominated naphthalene derivatives
Technical Whitepaper: Structural and Functional Profiling of Novel Brominated Naphthalene Scaffolds
Executive Summary
Brominated naphthalene derivatives represent a privileged scaffold in modern drug discovery and materials science.[1] Unlike their chlorinated counterparts, the carbon-bromine (C-Br) bond offers a unique dual utility: it serves as a reactive handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and acts as a specific pharmacophore capable of "halogen bonding" with protein targets. However, the lipophilicity of the naphthalene core and its potential for metabolic bioactivation require a rigorous initial characterization strategy. This guide outlines a self-validating workflow for the structural elucidation, physicochemical profiling, and safety assessment of these novel derivatives.
Module 1: Structural Elucidation & Identity Confirmation[1]
The regiochemistry of bromination on the naphthalene ring is often ambiguous due to the directing effects of existing substituents. Reliance on 1D NMR alone is a common failure point.[1] The following protocol enforces a multi-modal validation system.
The "Isotope-Coupling" Validation Workflow
To ensure structural integrity, researchers must correlate the distinct isotopic signature of bromine with the spin-spin coupling constants of the aromatic protons.
Figure 1: Structural Characterization Workflow
Caption: Integrated workflow ensuring regiochemical accuracy before biological testing.
Analytical Protocols
A. Mass Spectrometry (The Isotope Check)
-
Rationale: Bromine naturally exists as two stable isotopes,
(50.69%) and (49.31%). -
Pass Criteria: The mass spectrum must exhibit a characteristic 1:1 doublet intensity ratio for the molecular ion (
and ). -
Protocol: Use APCI (Atmospheric Pressure Chemical Ionization) for non-polar naphthalenes, as ESI may fail to ionize purely lipophilic cores [1].
B. Nuclear Magnetic Resonance (The Regio-Check)
-
Rationale: The position of the bromine atom significantly alters the chemical shift and coupling constants (
) of adjacent protons. -
Key Diagnostic:
Module 2: Physicochemical "Druggability" Profiling
Naphthalene derivatives are inherently lipophilic (LogP ~3.3 for unsubstituted naphthalene).[1] Bromination increases lipophilicity (
Kinetic Solubility Protocol (Nephelometry)
This protocol determines the concentration at which the compound precipitates from an aqueous solution, a critical parameter for HTS (High-Throughput Screening) validity.
Materials:
-
10 mM Stock solution of test compound in DMSO.
-
96-well clear flat-bottom plate.[1]
-
Nephelometer or Plate Reader (Absorbance at 620 nm).[1]
Step-by-Step Methodology:
-
Preparation: Dispense
of PBS buffer into plate wells. -
Spiking: Add
of DMSO stock (final conc. , 2.5% DMSO) to the first well. Perform serial dilutions if determining a range. -
Incubation: Shake plate at 600 rpm for 90 minutes at 25°C.
-
Read: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidity).
-
Analysis: Compare against a standard curve of a known soluble compound (e.g., Hydrocortisone). High scattering indicates precipitation [3].[1]
Comparative Properties Data
| Property | Naphthalene (Core) | 1-Chloronaphthalene | 1-Bromonaphthalene | Implication for Development |
| Mol.[1] Weight | 128.17 | 162.62 | 207.07 | Br significantly increases MW.[1] |
| LogP (Exp) | 3.30 | 3.90 | 4.30 | High lipophilicity; requires solubility formulation.[1] |
| C-X Bond Energy | N/A | ~400 kJ/mol | ~280 kJ/mol | Br is a better leaving group for Suzuki coupling.[1] |
| Sigma Hole | None | Weak | Strong | Br capable of strong halogen bonding in protein pockets.[1] |
Module 3: Biological Interaction & Safety Mechanisms
Halogen Bonding (The "Magic Bromo" Effect)
Unlike fluorine or chlorine, bromine exhibits a distinct "sigma hole"—a region of positive electrostatic potential on the head of the atom opposite the C-Br bond. This allows the bromine to act as a Lewis acid, accepting electron density from backbone carbonyls in protein binding pockets [4].
-
Design Tip: Position the Br atom to face electron-rich residues (Asp, Glu, or backbone C=O) to gain 1-2 kcal/mol affinity.
Metabolic Bioactivation (Safety Flag)
Naphthalene derivatives are prone to bioactivation by Cytochrome P450 enzymes (specifically CYP2F and CYP2A subfamilies), forming reactive epoxides.[5] This is a known toxicity mechanism that must be screened early.[1]
Figure 2: Metabolic Activation & Toxicity Pathway
Caption: The critical balance between detoxification (GSH) and toxicity (Protein Adducts) in naphthalene metabolism.[6]
Safety Protocol: Perform a Microsomal Stability Assay with and without Glutathione (GSH).[1]
-
Incubate compound with liver microsomes + NADPH.[1]
-
Run parallel arm with added GSH (5 mM).[1]
-
Result: If intrinsic clearance (
) decreases significantly in the presence of GSH, it indicates the trapping of a reactive epoxide intermediate, flagging the compound for potential toxicity [5].
References
-
AxisPharm.[1] (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Wilcken, R., et al. (2012). Halogen bonding helps design new drugs.[1][7][8][9] ScienceDaily. Retrieved from [Link]
-
National Pesticide Information Center.[1] (n.d.). Naphthalene Technical Fact Sheet: Metabolism and Toxicity. Retrieved from [Link]
Sources
- 1. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Metabolic mechanisms of naphthalene toxicity in lung - Xinxin Ding [grantome.com]
- 6. scialert.net [scialert.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. namiki-s.co.jp [namiki-s.co.jp]
Reactivity profile of (4-Bromonaphthalen-1-yl)trimethylsilane
This technical guide details the reactivity profile, synthesis, and orthogonal functionalization strategies for (4-Bromonaphthalen-1-yl)trimethylsilane , a critical bifunctional building block in advanced organic synthesis.
Content Type: Technical Guide / Whitepaper Subject: Orthogonal Functionalization of 1,4-Naphthyl Scaffolds
Executive Summary & Structural Analysis
(4-Bromonaphthalen-1-yl)trimethylsilane (CAS: 16116-78-2, analogous derivatives) serves as a "linchpin" intermediate for constructing asymmetric 1,4-disubstituted naphthalenes.[1] Its value lies in the electronic and mechanistic orthogonality of its two functional handles:
-
Site A (C4-Br): A labile handle for standard Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) or Lithium-Halogen exchange.[1]
-
Site B (C1-TMS): A robust "masked halide" or "masked metalloid" that survives Site A transformations but can be activated later for ipso-substitution or Hiyama coupling.[1]
Structural Dynamics & Sterics[1]
-
Peri-Interactions: Unlike phenyl systems, the naphthalene core introduces significant steric strain. The trimethylsilyl (TMS) group at C1 experiences repulsive Van der Waals interactions with the peri-proton at C8.[1]
-
Electronic Push-Pull: The TMS group exerts a weak electron-donating effect (+I, hyperconjugation), slightly activating the ring. The Bromine atom is weakly deactivating (-I > +M).[1]
-
Implication: The steric bulk of the TMS group protects the C1 position from facile nucleophilic attack, while the C-Si bond remains highly susceptible to electrophilic ipso-attack due to
-silicon stabilization of the Wheland intermediate.
Chemoselectivity Map (Visualized)
The following diagram illustrates the divergent reactivity pathways available for this molecule.
[1]
Synthesis & Preparation
The most reliable route to this intermediate avoids the formation of bis-silylated byproducts by exploiting the statistical and kinetic properties of 1,4-dibromonaphthalene.
Protocol: Monolithiation of 1,4-Dibromonaphthalene
Objective: Selective conversion of one C-Br bond to C-Si.
| Reagent | Equivalents | Conditions | Role |
| 1,4-Dibromonaphthalene | 1.0 | THF, -78°C | Starting Material |
| n-Butyllithium (n-BuLi) | 1.05 | Hexanes, dropwise | Lithiating Agent |
| Chlorotrimethylsilane (TMSCl) | 1.2 | THF, -78°C to RT | Electrophile |
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 1,4-dibromonaphthalene and dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: Low temperature prevents benzyne formation and disproportionation.
-
Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the mono-lithio species.
-
Quench: After stirring for 45 minutes at -78°C, add TMSCl (1.2 eq) neat via syringe.
-
Workup: Allow to warm to Room Temperature (RT). Quench with sat. NH₄Cl.[1][2] Extract with Et₂O.[1][3] Purify via silica gel chromatography (Hexanes).
Orthogonal Functionalization Strategies
Route A: C4-First Functionalization (The Standard Approach)
Because the C-Si bond is inert to standard Suzuki/Sonogashira conditions (which lack Fluoride), the Bromine atom can be reacted first to install the first variable group (
Mechanism: Pd(0) undergoes oxidative addition into the weaker C-Br bond.[1] The bulky TMS group at C1 does not inhibit oxidative addition at C4.[1]
Protocol (Suzuki Coupling):
-
Combine (4-Bromonaphthalen-1-yl)trimethylsilane (1.0 eq), Boronic Acid
(1.5 eq), and (3.0 eq) in Toluene/Water (10:1). -
Add
(5 mol%). -
Heat to 90°C for 12 hours.
-
Result: 1-TMS-4-(
)-naphthalene.[1] The TMS group is retained.[1]
Route B: Transformation of the TMS "Mask"
Once
Mechanism:
Electrophilic attack by
Protocol (Ipso-Iodination):
-
Dissolve the TMS-naphthalene derivative in anhydrous
at 0°C. -
Add Iodine Monochloride (ICl) (1.1 eq) dropwise.[1]
-
Observation: The color changes from dark brown to light yellow as ICl is consumed.[1]
-
-
Stir at 0°C for 1 hour.
-
Workup: Quench with aqueous
(sodium thiosulfate) to remove excess iodine.[1] -
Result: 1-Iodo-4-(
)-naphthalene.[1]
Sequential Workflow Diagram
This diagram details the logical flow for synthesizing asymmetric 1,4-naphthalenes.
Troubleshooting & Stability Data
| Parameter | Observation | Mitigation |
| Acid Stability | The C-Si bond is sensitive to strong protic acids (Protodesilylation).[1] | Avoid acidic workups (HCl).[1] Use buffered NH₄Cl or neutral water.[1] |
| ICl Reactivity | ICl is a strong electrophile; it may iodinate electron-rich | If |
| Purification | TMS-naphthalenes are often non-polar.[1] | Use Hexanes or 1-2% EtOAc/Hexanes.[1] They often co-elute with protodesilylated byproducts.[1] |
| Hiyama Coupling | Steric bulk at C1 (peri-hydrogen) slows transmetallation.[1] | Use TASF or Ag₂O activators rather than simple TBAF to accelerate the reaction.[1] |
References
-
General Reactivity of Arylsilanes: Bennetau, B., & Dunogues, J. (1989). Ipso-halodesilylation of arylsilanes: A mild and selective method.[1] Synlett.[1][4] [1]
-
Synthesis of 1,4-Dibromonaphthalene: Cakmak, O., et al. (2002).[5] Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.[1][5] ResearchGate.[1]
-
Ipso-Iodination Protocols: Moorthy, J. N., et al. (2010).[1] Iodine Monochloride (ICl) mediated ipso-iododesilylation.[1] Journal of Organic Chemistry.[1][4][6]
-
Hiyama Coupling Mechanism: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.[1] Accounts of Chemical Research.[1]
-
Lithium-Halogen Exchange Kinetics: Beak, P., et al. (1994).[1] Organolithium Chemistry.[1][6] Chemical Reviews.[1]
Sources
Precision Organosilicon Chemistry: A Strategic Guide for Modern Synthesis
Executive Summary: The Silicon Advantage
In the landscape of modern organic synthesis, organosilicon reagents offer a unique orthogonality to standard carbon-based scaffolds. For the drug development professional, silicon is not merely a structural placeholder but a strategic lever to modulate reactivity, lipophilicity, and metabolic stability.[1]
This guide moves beyond basic textbook definitions to explore the causality of organosilicon chemistry. We focus on utilizing the distinct electropositive nature of silicon (1.90 Pauling scale) vs. carbon (2.55) and the longer C–Si bond (1.89 Å vs. 1.54 Å) to execute transformations that are otherwise inaccessible.
Part 1: Mechanistic Pillars[2]
The Beta-Silicon Effect: Stabilization of Positive Charge
The most critical reactivity principle in organosilicon chemistry is the
This stabilization lowers the activation energy for electrophilic attacks on vinyl- and allylsilanes, directing regioselectivity with high precision. Unlike purely inductive effects, this is a stereoelectronic requirement: the C–Si bond must align parallel to the empty p-orbital (antiperiplanar geometry) for maximum overlap.
Diagram 1: The Beta-Silicon Effect Mechanism
Caption: Schematic representation of
Hypervalency and Fluoride Activation
Silicon’s ability to expand its coordination sphere from 4 to 5 (or 6) allows for "switchable" reactivity. Tetravalent organosilanes are generally inert to cross-coupling conditions. However, the addition of a nucleophile—specifically fluoride (
Part 2: Strategic C-C Bond Formation
The Hiyama Coupling
The Hiyama coupling offers a distinct advantage over Suzuki (boron) and Stille (tin) couplings: organosilanes are non-toxic and stable, yet can be activated on-demand. The critical success factor is the fluoride source .
Mechanistic Insight: The reaction requires the formation of a pentacoordinate silicon species
Diagram 2: Catalytic Cycle of Fluoride-Activated Hiyama Coupling
Caption: The Hiyama cycle relies on the formation of a hypervalent silicate to enable transmetalation to Pd(II).
Experimental Protocol 1: Palladium-Catalyzed Hiyama Coupling
Target: Synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenyltrimethoxysilane.
Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Silane: Phenyltrimethoxysilane (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand:
(4 mol%) or dppf (2 mol%) -
Activator: TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under Argon, charge
and . Add anhydrous THF (0.1 M concentration relative to halide) and stir at room temperature for 15 minutes to generate the active species (solution turns yellow/orange). -
Substrate Addition: Add 4-bromoanisole and phenyltrimethoxysilane via syringe.
-
Activation: Add the TBAF solution dropwise over 5 minutes. Note: The solution may darken immediately due to the formation of active silicate species.
-
Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor via TLC or LC-MS. The driving force is the formation of the strong Si–F bond (approx. 135 kcal/mol).
-
Workup: Cool to room temperature. Dilute with diethyl ether and quench with saturated aqueous
. Wash the organic layer with water and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
The Hosomi-Sakurai Allylation
This reaction couples allylsilanes with electrophiles (aldehydes/ketones) using a Lewis Acid.[4][5][6] Unlike Grignard reagents, allylsilanes are stable and do not react with carbonyls directly. The reaction is regiospecific for the
Experimental Protocol 2: Lewis Acid-Promoted Sakurai Allylation
Target: Synthesis of homoallylic alcohols with high diastereoselectivity.[6]
Reagents:
-
Electrophile: Benzaldehyde (1.0 equiv)
-
Nucleophile: Allyltrimethylsilane (1.2 equiv)
-
Lewis Acid:
(1.0 equiv) or (1.0 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Lewis Acid Complexation: Cool a solution of benzaldehyde in anhydrous DCM to -78°C under Argon. Add
dropwise. The solution will turn yellow/orange, indicating the formation of the activated Lewis Acid-carbonyl complex. -
Nucleophilic Attack: Add allyltrimethylsilane dropwise to the cold solution. Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
-
Mechanistic Note: The reaction proceeds via an open transition state (antiperiplanar) to minimize steric clash, favoring the syn diastereomer (if substituted).
-
-
Quench: Pour the reaction mixture into ice-cold saturated aqueous
. Vigorous stirring is required to hydrolyze the titanium salts. -
Extraction: Extract with DCM (3x). The organic layer will contain the homoallylic alcohol.
-
Purification: Standard silica chromatography.
Part 3: Functional Group Strategy & Protection
Silyl Protecting Groups: The Stability Hierarchy
Selecting the right silyl ether is an exercise in orthogonality. The bulkier the substituents on Silicon, the more resistant the group is to hydrolysis.
Table 1: Silyl Protecting Group Stability Matrix
| Protecting Group | Structure | Acid Stability (Relative) | Base Stability | Fluoride Lability | Primary Removal Condition |
| TMS (Trimethylsilyl) | 1 (Very Labile) | Low | High | Citric Acid / MeOH | |
| TES (Triethylsilyl) | 64 | Moderate | High | AcOH / | |
| TBS / TBDMS (tert-Butyldimethylsilyl) | 20,000 | High | High | TBAF or HF·Pyridine | |
| TIPS (Triisopropylsilyl) | 700,000 | Very High | Moderate | TBAF (requires heat/time) | |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | High | Low | TBAF / TAS-F |
Data synthesized from Green’s Protective Groups and recent kinetic studies.
The Fleming-Tamao Oxidation
This transformation allows a silyl group (specifically
Workflow:
-
Installation: Introduce the silyl group early in the synthesis (e.g., via silyl cuprate addition).
-
Transformation: Carry the robust C–Si bond through harsh steps (reductions, lithiations).
-
Unmasking: Treat with
(to fluorinate Si) followed by peracetic acid or . The rearrangement inserts oxygen into the C–Si bond.
Part 4: Medicinal Chemistry Applications[1][9][10]
The Silicon Switch (Bioisosterism)
Replacing a carbon atom with silicon in a drug scaffold (a "silicon switch") affects the molecule's physicochemical profile without drastically altering its shape.
-
Bond Length: C–Si (1.89 Å) is longer than C–C (1.54 Å), slightly expanding the molecule's volume.
-
Lipophilicity: Silicon is more lipophilic (
increases by ~0.5 to 1.0), improving membrane permeability. -
Metabolic Blockade: Silicon can block metabolic hot-spots (e.g., preventing hydroxylation) or, conversely, silanols can be used as stable transition-state mimics for hydrolytic enzymes.
Diagram 3: Decision Workflow for Silicon Bioisostere Implementation
Caption: Strategic workflow for implementing a Silicon Switch to optimize drug pharmacokinetics.
References
-
Hiyama Coupling Mechanism & Scope : Hiyama Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sakurai Reaction & Stereochemistry : Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Fleming-Tamao Oxidation : Fleming-Tamao Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Silicon Bioisosteres in Drug Design : Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific. Available at: [Link]
-
Peterson Olefination : Peterson Olefination Mechanism. Organic Chemistry Portal. Available at: [Link]
-
C-H Silylation Advances : Recent Advances in Transition-Metal-Catalyzed Silylations of Arenes. Semantic Scholar. Available at: [Link]
Sources
- 1. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Alchemist's Guide to the Naphthalene Core: Modern Strategies for Polysubstituted Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Naphthalene Scaffold
The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, is a cornerstone of modern molecular design. Its rigid, planar structure and rich electronic properties make it a privileged core in a vast array of functional molecules. In medicinal chemistry, it is the foundational framework for numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen, the antifungal Terbinafine, and the beta-blocker Propranolol[1]. Beyond pharmaceuticals, naphthalene derivatives are integral to materials science, serving as building blocks for organic electronic materials, dyes, and fluorescent probes[2][3].
However, the very stability that makes naphthalene a robust scaffold also presents a formidable synthetic challenge. Traditional methods for its functionalization, such as electrophilic aromatic substitution, often suffer from a lack of regiochemical control, leading to mixtures of isomers that are difficult to separate[4][5]. This limitation has spurred the development of a new generation of synthetic strategies aimed at the precise, predictable, and efficient construction of polysubstituted naphthalenes. This guide provides a deep dive into these modern methods, offering field-proven insights into the causal mechanisms and experimental designs that are reshaping what is possible in the synthesis of these vital molecular architectures.
Strategic Deconstruction: Two Paths to Complexity
The synthesis of a polysubstituted naphthalene can be approached from two fundamentally different directions: de novo construction of the bicyclic system from simpler precursors, or direct functionalization of a pre-existing naphthalene core.
-
De Novo Synthesis (Annulation Strategies): These methods build the naphthalene core itself, embedding the desired substitution pattern during the ring-forming process. This "bottom-up" approach offers unparalleled control over regiochemistry, as the final substitution pattern is dictated by the structure of the starting materials[4].
-
Post-Modification (C–H Functionalization): This "top-down" strategy takes a simple, often commercially available, naphthalene derivative and selectively replaces hydrogen atoms with new functional groups. The rise of transition-metal catalysis has made C–H functionalization an increasingly powerful tool for late-stage modification, allowing for the rapid generation of molecular diversity from a common intermediate[6][7].
The choice between these strategies is a critical decision in any synthetic campaign, dictated by factors such as the availability of starting materials, the desired substitution pattern, and the overall efficiency of the proposed route.
Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.
Emerging Strategies: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful platform for generating radical intermediates under exceptionally mild conditions. This has enabled novel transformations of the naphthalene core. For example, the intermolecular hydroalkylative dearomatization of naphthalenes with α-amino acids can be achieved using an organic photocatalyst, yielding multi-substituted 1,2-dihydronaphthalenes. [8][9]In other work, photocatalysis has been used to promote the [4+2] annulation of amino-benzocyclobutenes with alkynes, where an aniline group serves as a traceless directing group that is removed in the final aromatization step. [10]
Comparative Analysis of Modern Synthetic Strategies
The optimal synthetic route depends heavily on the specific target molecule. The following table provides a comparative overview to guide the researcher's strategic choices.
| Strategy | Primary Advantages | Key Limitations | Ideal Application |
| Transition-Metal Annulation | Excellent regiocontrol, access to complex substitution patterns. [11] | Requires synthesis of often complex starting materials. | Building highly substituted cores where regiochemistry is paramount. |
| Aryne Cycloaddition | Metal-free, rapid construction of sterically hindered naphthalenes. [11][12] | Harsh conditions for aryne generation can limit functional group tolerance. | Synthesis of sterically congested or polycyclic aromatic systems. |
| Directed C–H Functionalization | High atom economy, late-stage functionalization, access to libraries of analogues. [6][7] | Requires a directing group which must often be installed and removed. Regioselectivity can be challenging. | Drug discovery campaigns for generating structure-activity relationships (SAR). |
| Photoredox Catalysis | Exceedingly mild reaction conditions, unique reactivity via radical pathways. [13][14] | Substrate scope can be limited; mechanisms can be complex. | Dearomatization reactions or when radical-mediated bond formation is desired. |
Experimental Protocol: Palladium-Catalyzed C4-Amination of 1-Naphthylamine Derivatives
This protocol is a representative example of a directing group-assisted C–H functionalization, providing an alternative strategy for the synthesis of 4-aminated 1-naphthylamine derivatives. It is adapted from a procedure reported in the literature. [15] Reaction: C4-Amination of N-(naphthalen-1-yl)picolinamide with Diethyl Azodicarboxylate.
Materials:
-
N-(naphthalen-1-yl)picolinamide (Substrate, 1.0 equiv)
-
Diethyl azodicarboxylate (DEAD) (Aminating Agent, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst, 10 mol%)
-
Silver(I) acetate (AgOAc) (Oxidant, 2.0 equiv)
-
Trifluoroacetic acid (TFA) (Solvent/Additive)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add N-(naphthalen-1-yl)picolinamide (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and AgOAc (0.4 mmol, 2.0 equiv).
-
Seal the vial and purge with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add trifluoroacetic acid (TFA, 1.0 mL) via syringe.
-
Add diethyl azodicarboxylate (DEAD) (0.3 mmol, 1.5 equiv) dropwise to the stirring suspension at room temperature.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (10 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-aminated product.
Causality and Self-Validation:
-
Catalyst & Directing Group: The picolinamide directing group coordinates to the Pd(II) catalyst, forming a five-membered metallacycle that positions the palladium for selective C-H activation at the C8 (peri) position. However, due to steric hindrance, activation at the remote C4 position becomes competitive and, in this system, favored.
-
Oxidant: The silver acetate acts as the terminal oxidant, regenerating the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus closing the catalytic cycle.
-
Solvent: Trifluoroacetic acid serves not only as the solvent but also as a promoter, likely by assisting in the C-H activation step (concerted metalation-deprotonation).
-
Validation: A successful reaction is validated by the isolation and characterization (e.g., by ¹H NMR, ¹³C NMR, and HRMS) of the product with the expected regiochemistry, confirming that amination has occurred selectively at the C4 position.
Future Outlook
The synthesis of polysubstituted naphthalenes is a dynamic field that continues to evolve. Future innovations will likely focus on several key areas:
-
Catalyst-Controlled Regioselectivity: The development of new ligands and catalysts that can override the intrinsic reactivity of the naphthalene core and achieve selective functionalization at any desired position without the need for a directing group is a major goal.
-
Multi-component Reactions: Designing single-pot reactions that bring together three or more simple starting materials to rapidly build complex, polysubstituted naphthalenes will significantly improve synthetic efficiency. [7]* Sustainable Methods: An increasing emphasis will be placed on using earth-abundant metal catalysts (e.g., iron, copper, nickel) and environmentally benign reaction conditions, such as those enabled by photoredox or electrochemical catalysis. [16]* Skeletal Editing: Emerging techniques that allow for the insertion or deletion of atoms directly within the aromatic core could one day provide a revolutionary approach to modifying the naphthalene scaffold itself.
By building upon the powerful strategies outlined in this guide, synthetic chemists are better equipped than ever to design and construct the next generation of naphthalene-based molecules that will drive innovation in medicine, materials, and beyond.
References
- Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. PubMed.
- Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science (RSC Publishing).
- Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.
- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cycliz
- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.
- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Thieme E-Books & E-Journals.
- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity | Request PDF.
- The Synthesis of Naphthalene-Containing Compounds and Materials Using Benzannul
- Annulation reactions leading to naphthalene derivatives. New syntheses of natural 1,2- and 1,4-naphthoquinones. The Journal of Organic Chemistry.
- Modern Methods for the Synthesis of Substituted Naphthalenes | Request PDF.
- Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.
- Chemical Synthesis of Substituted Naphthalene Deriv
- Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.
- Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene. The Journal of Organic Chemistry.
- Modern methods for the synthesis of substituted naphthalenes. CSIR Research Space.
- Intermolecular Dearomatization of Naphthalene Derivatives by Photoredox‐Catalyzed 1,2‐Hydroalkylation.
- A Photocatalyzed Synthesis of Naphthalenes by Using Aniline as a Traceless Directing Group in [4 + 2] Annulation of Amino-benzocyclobutenes with Alkynes.
- Intermolecular Dearomatization of Naphthalene Derivatives by Photoredox-Catalyzed 1,2-Hydroalkyl
- Cyclization reaction for the synthesis of polysubstituted naphthalenes in the presence of Au(I)
- Exploring the Versatility of Naphthalene Deriv
- Functionalized Naphthalenes For Diverse Applications | Building Blocks. Life Chemicals.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.
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- 7. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06846G [pubs.rsc.org]
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- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
How to use (4-Bromonaphthalen-1-yl)trimethylsilane in materials science research
Application Note: Precision Functionalization of (4-Bromonaphthalen-1-yl)trimethylsilane for Advanced Organic Semiconductors
Abstract
(4-Bromonaphthalen-1-yl)trimethylsilane (CAS: 161583-93-3) serves as a critical "linchpin" intermediate in the synthesis of asymmetric polycyclic aromatic hydrocarbons (PAHs) for Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[][2] Its dual-functionality—comprising a reactive aryl bromide and a latent trimethylsilyl (TMS) group—enables orthogonal functionalization strategies.[][2] This guide details the synthesis, handling, and application of this molecule, focusing on its role in constructing high-purity, asymmetric charge-transport materials.[][2]
Strategic Value in Materials Science
In the design of organic semiconductors, symmetry breaking is often required to tune energy levels (HOMO/LUMO) and solid-state packing.[] 1,4-Disubstituted naphthalenes are privileged scaffolds, but synthesizing them with different substituents at positions 1 and 4 is challenging using standard methods.[][2]
(4-Bromonaphthalen-1-yl)trimethylsilane solves this by providing Orthogonal Reactivity :
-
Site A (C-Br): High reactivity.[][2] Undergoes Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions without affecting the TMS group.[][2]
-
Site B (C-Si): Latent reactivity.[][2] The TMS group acts as a protecting group that solubilizes the intermediate.[] It can subsequently be converted into a halide (I or Br) via ipso-substitution or removed (protodesilylation) to fuse rings.[][2]
Key Applications:
-
Blue OLED Emitters: Synthesis of asymmetric anthracene/naphthalene derivatives.[]
-
OFETs: Soluble precursors for larger acenes (e.g., pentacene derivatives).[]
-
Non-Fullerene Acceptors: Building blocks for donor-acceptor copolymers.[][2]
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | (4-Bromonaphthalen-1-yl)trimethylsilane |
| CAS Number | 161583-93-3 |
| Molecular Formula | C₁₃H₁₅BrSi |
| Molecular Weight | 279.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in Hexane, DCM, THF, Toluene; Insoluble in Water |
| Stability | Moisture sensitive (slow protodesilylation); Light sensitive (C-Br bond) |
Handling Protocol:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Precautions: Avoid acidic media during workup to prevent premature loss of the TMS group.
Synthesis Protocol: The Monolithiation Route
Objective: Selective synthesis of the mono-silylated product from 1,4-dibromonaphthalene.
Reagents:
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)[][2]
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)[]
-
Anhydrous THF (Solvent)[]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon three times. Add 1,4-dibromonaphthalene (e.g., 5.0 g, 17.5 mmol) and dissolve in anhydrous THF (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents the formation of benzyne intermediates or dilithio species.[]
-
Lithiation: Add n-BuLi (11.5 mL, 18.4 mmol) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns a yellow/green color, indicating the formation of the monolithio species.[]
-
Silylation: Add TMSCl (2.7 mL, 21.0 mmol) dropwise.
-
Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x).[] Wash combined organics with brine, dry over MgSO₄, and concentrate.[]
-
Purification: Purify via silica gel column chromatography (Eluent: 100% Hexanes). The product elutes quickly due to the lipophilic TMS group.[]
Yield Target: 85–92%
Application Protocol: Asymmetric Scaffold Construction
This workflow demonstrates the "Sequential Functionalization" strategy, converting the precursor into a generic OLED host material (1-Aryl-4-Iodonaphthalene derivative).[][2]
Phase 1: Suzuki-Miyaura Coupling (C-Br Functionalization)
The TMS group remains intact, serving as a solubility anchor.[][2]
-
Mix: In a reaction vial, combine (4-Bromonaphthalen-1-yl)trimethylsilane (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst: Add Pd(PPh₃)₄ (3–5 mol%).
-
Solvent: Add Toluene/Ethanol/Water (4:1:1 ratio).[] Degas with Argon for 15 mins.
-
Reaction: Heat to 90°C for 12–18 hours. Monitor by TLC (The bromide spot should disappear).[]
-
Result: Formation of 1-Aryl-4-(trimethylsilyl)naphthalene .
Phase 2: Ipso-Iodination (Transformation of TMS to Iodide)
The TMS group is swapped for Iodine, creating a new reactive site for a second coupling.[][2]
-
Dissolve: Dissolve the Phase 1 product (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.[]
-
Reagent: Add Iodine Monochloride (ICl) (1.1 eq) dropwise.
-
Note: ICl is a source of electrophilic iodine (I⁺).[]
-
-
Mechanism: The reaction proceeds via ipso-substitution.[][2] The Silicon-Carbon bond cleaves, and Iodine attaches to the ring.[]
-
Workup: Quench with saturated Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from purple/brown to clear).[]
-
Result: 1-Aryl-4-iodonaphthalene . This molecule is now ready for a Sonogashira or second Suzuki coupling with a different partner.[]
Visualizing the Workflow
The following diagram illustrates the orthogonal reactivity logic, distinguishing between the reactive Bromine site and the latent Silyl site.
Figure 1: Reaction pathway for generating asymmetric naphthalene derivatives using the TMS group as a temporary blocking/directing group.
Characterization & Troubleshooting
Key NMR Signatures (¹H NMR, 400 MHz, CDCl₃)
-
TMS Group: Look for a strong singlet at δ 0.35–0.50 ppm (Integration: 9H).[]
-
Naphthalene Core: Two doublets (or multiplets) in the aromatic region (δ 7.5–8.5 ppm) representing the 2,3 and 5,8 protons.[] The loss of symmetry compared to 1,4-dibromonaphthalene is evident.[][2]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Bis-silylation observed | Temperature too high during lithiation; Excess n-BuLi.[][2] | Ensure strict -78°C control; Use exactly 1.05 eq of n-BuLi. |
| Low Yield in Suzuki | Protodesilylation of TMS group.[] | Avoid acidic conditions; Use mild bases like K₃PO₄ or Na₂CO₃, not hydroxides if possible.[] |
| No Reaction in Ipso-Iodination | ICl quality poor or temperature too low. | Use fresh ICl; allow to warm to 0°C or RT if sluggish. |
References
-
Synthesis of Silylated Naphthalenes
-
General Ipso-Halogenation Protocols
-
Commercial Availability & Properties
-
Source: BLD Pharm Product Data for (4-Bromonaphthalen-1-yl)trimethylsilane.[][2]
-
Sources
Strategic Functionalization of the Naphthalene Core: From Classical Regiocontrol to Modern C-H Activation
Executive Summary
The naphthalene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a core component in therapeutics like Naproxen, Duloxetine, and Terbinafine. However, its functionalization presents a classic regioselectivity challenge: the kinetic preference for the
This guide moves beyond undergraduate textbook theory to provide robust, scalable protocols. We will cover the high-yield synthesis of C1-halides, modern transition-metal catalyzed C-H activation for C2-selectivity, and the subsequent cross-coupling workflows required to build complex libraries.
Part 1: The Reactivity Landscape (Mechanism & Theory)
The functionalization of naphthalene is dictated by the stability of the arenium ion intermediate (Wheland intermediate).
-
Kinetic Control (C1/
): Electrophilic attack at C1 generates a carbocation stabilized by two resonance structures that preserve the aromaticity of the adjacent benzene ring. This pathway has a lower activation energy ( ).[1] -
Thermodynamic Control (C2/
): Attack at C2 generates an intermediate with only one resonance structure preserving the adjacent aromatic sextet. However, the C2-substituted product is often thermodynamically more stable due to reduced peri-interactions (steric clash between substituents at C1 and H8).
Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for accessing C1 vs. C2 regioisomers based on reaction control.
Part 2: C1-Selective Functionalization
Protocol A: Regioselective Bromination of Naphthalene
Objective: Synthesis of 1-bromonaphthalene with >95% regioselectivity.[2] Mechanism: Electrophilic Aromatic Substitution (EAS) under kinetic control.
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: Naphthalene (1.0 equiv)
-
Reagent: Bromine (
) (1.05 equiv) -
Solvent: Dichloromethane (DCM) or
(classic, but DCM is preferred for safety) -
Equipment: 3-neck round bottom flask, addition funnel, gas trap (for HBr), cryostat/ice bath.
Step-by-Step Methodology
-
Setup: Charge the flask with Naphthalene (12.8 g, 100 mmol) and DCM (100 mL). Cool the solution to 0°C. Crucial: Lower temperatures maximize C1 selectivity.
-
Addition: Add
(16.8 g, 5.4 mL, 105 mmol) dropwise over 60 minutes.-
Note: Rapid addition causes local heating, leading to polychlorination or C2 impurities.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.
-
Monitor: TLC (Hexanes) or GC-MS.[8] The starting material should be consumed.
-
-
Quench: Add 10% aqueous
(sodium thiosulfate) to quench excess bromine (orange color disappears). -
Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over
.[6] -
Purification: Distillation under reduced pressure (bp ~135°C at 12 mmHg) is preferred over column chromatography for scale-up.
Yield: 72–75% isolated yield.[6]
Data Validation:
Part 3: C2-Selective Functionalization (Advanced)
Protocol B: Pd-Catalyzed C-H Activation (Amide-Directed)
Context: Classical thermodynamic methods (like high-temp sulfonation) are harsh and limited in scope. Modern drug discovery utilizes Directing Groups (DG) to force C2 selectivity via a palladacycle intermediate.
Objective: C2-Arylation of Naphthalene using a removable directing group.
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: N-Pivaloyl-1-naphthylamine (Substrate with DG installed).
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv).
-
Catalyst:
(5-10 mol%). -
Ligand/Additive:
(1.5 equiv) acts as oxidant/halide scavenger. -
Solvent: Trifluoroethanol (TFE) or t-Amyl alcohol (enhances C-H activation rates).
Step-by-Step Methodology
-
Catalyst Pre-mix: In a glovebox or purged vial, combine
(11 mg, 0.05 mmol) and (250 mg, 1.5 mmol). -
Reaction Assembly: Add N-Pivaloyl-1-naphthylamine (227 mg, 1.0 mmol) and the Aryl Iodide (1.5 mmol).
-
Solvent: Add TFE (5 mL). Seal the tube with a Teflon-lined cap.
-
Heating: Heat to 110°C for 18–24 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Ag salts.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Why this works: The directing group converts a selectivity problem into a geometric constraint problem, overriding the natural electronic bias of the naphthalene ring [1].
Part 4: Cross-Coupling Workflows
Protocol C: Suzuki-Miyaura Coupling of 1-Bromonaphthalene
Objective: Installing carbon frameworks on the naphthalene core.[11]
Workflow Visualization
Figure 2: Optimized workflow for Suzuki-Miyaura coupling on sterically hindered naphthyl halides.
Critical Experimental Notes
-
Degassing is Non-Negotiable: Naphthalene derivatives are electron-rich and prone to homocoupling if
is present. Sparge solvents with Argon for 20 mins. -
Base Choice: Use
instead of carbonate if the boronic acid is sterically hindered (e.g., 2-substituted). -
Catalyst: For difficult substrates (e.g., chlorides), switch from
to Pd-XPhos G3 or Pd(dppf)Cl2 .
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low C1 Selectivity (Bromination) | Temperature too high | Maintain < 0°C during addition. Ensure slow dropwise addition. |
| Polybromination | Excess reagent / Local concentration | Reduce |
| Stalled Coupling (Suzuki) | Catalyst poisoning / Oxidation | Re-degas solvents. Increase catalyst loading to 5 mol%. Switch to anhydrous conditions (THF/Toluene). |
| Emulsions during Workup | Naphthalene lipophilicity | Do not shake vigorously. Use a brine wash immediately. Add a small amount of MeOH to break emulsion. |
| C2-Product Contamination | Thermodynamic equilibration | Stop reaction immediately upon consumption of starting material. Do not heat acidic mixtures longer than necessary. |
References
-
BenchChem. (2025).[4][6] Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. Retrieved from
-
Organic Syntheses. (1921).
-Bromonaphthalene.[12] Org. Synth. 1, 35; Coll. Vol. 1, 121. Retrieved from -
Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from
-
Prévost, S. (2020).[13] Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 85(3).[13] Retrieved from
-
Fan, Z., et al. (Yu Group). (2015).[14][15] Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. J. Am. Chem. Soc. Retrieved from
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- 15. researchgate.net [researchgate.net]
The Architect's Toolkit: Crafting Complex Aromatic Scaffolds from Silylated Precursors
Abstract
Complex aromatic and heteroaromatic scaffolds are the cornerstones of modern drug discovery, materials science, and agrochemicals. Their synthesis, however, often presents significant challenges in terms of efficiency, selectivity, and functional group tolerance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced methodologies for constructing these intricate molecular architectures using silylated precursors. We delve into the fundamental principles and practical applications of silyl-mediated transformations, including cross-coupling reactions, annulation strategies, and dearomatization/rearomatization sequences. Detailed, field-proven protocols and mechanistic insights are provided to empower chemists to leverage the unique reactivity of organosilicon compounds for the efficient assembly of high-value aromatic systems.
Introduction: The Strategic Advantage of Silicon in Aromatic Synthesis
Organosilicon compounds have emerged as exceptionally versatile and powerful intermediates in organic synthesis. The silicon atom, with its distinct electronic and steric properties, imparts unique reactivity to aromatic systems. Silyl groups can function as:
-
Masked Hydroxyl Groups: The Fleming-Tamao oxidation allows for the stereospecific conversion of a C-Si bond to a C-O bond, effectively using the silyl group as a robust surrogate for a hydroxyl group.[1][2][3]
-
Traceless Directing Groups: In certain C-H functionalization reactions, silicon tethers can guide the reaction to a specific position before being cleaved, leaving no trace of their directive role.[4]
-
Reactive Handles for Cross-Coupling: Arylsilanes are effective nucleophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds.[5][6][7]
-
Activators for Annulation and Cycloaddition Reactions: The electronic influence of silyl groups can facilitate ring-forming reactions, enabling the construction of polycyclic aromatic hydrocarbons (PAHs).[8][9]
This guide will explore these key strategies, providing both the theoretical underpinnings and practical protocols to harness the full potential of silylated precursors in the synthesis of complex aromatic scaffolds.
Core Methodologies and Protocols
Palladium-Catalyzed Hiyama Cross-Coupling: A Powerful Biaryl Synthesis
The Hiyama cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and natural products.[6] This reaction typically involves the coupling of an organosilane with an organic halide or triflate, catalyzed by a palladium complex.[5][7]
Causality of Experimental Choices:
-
The Silyl Group: Aryltrialkoxysilanes are commonly employed due to their stability and ease of handling. The choice of alkoxy group can influence reactivity.[5]
-
The Activator: A crucial component of the Hiyama coupling is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[7] The activator forms a hypervalent pentacoordinate silicon species, which is more nucleophilic and facilitates the transmetalation step in the catalytic cycle.[5][10]
-
The Palladium Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) and phosphine ligands like XPhos are often effective.[7] For more challenging substrates, heterogeneous catalysts like Pd/C can be advantageous.[7]
Protocol 1: General Procedure for Hiyama Cross-Coupling of an Aryl Bromide with an Aryltriethoxysilane
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aryltriethoxysilane (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl bromide, aryltriethoxysilane, Pd(OAc)₂, and XPhos.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the TBAF solution dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Hiyama Cross-Coupling Reactions
| Entry | Aryl Halide | Arylsilane | Catalyst/Ligand | Activator | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenyltriethoxysilane | Pd(OAc)₂/XPhos | TBAF | 92 | [7] |
| 2 | 1-Iodonaphthalene | (4-Methoxyphenyl)trimethoxysilane | PdCl₂(PPh₃)₂ | TBAF | 85 | [5] |
| 3 | 2-Chloropyridine | Vinyltrimethoxysilane | Pd₂(dba)₃/XPhos | CsF | 78 | [6] |
Diagram 1: Hiyama Cross-Coupling Catalytic Cycle
Sources
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- 2. Fleming-Tamao Oxidation [organic-chemistry.org]
- 3. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silicon-Tethered Strategies for C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Hiyama-Denmark Coupling [organic-chemistry.org]
Application Note: Modular Assembly of Naphthalene-Fused Heterocycles via (4-Bromonaphthalen-1-yl)trimethylsilane
This guide outlines a high-precision methodology for utilizing (4-Bromonaphthalen-1-yl)trimethylsilane (hereafter referred to as Reagent 1 ) as a linchpin scaffold for the regioselective synthesis of asymmetric 1,4-disubstituted naphthalenes and naphthalene-fused heterocycles.
Executive Summary & Strategic Utility
The synthesis of unsymmetrical 1,4-disubstituted naphthalenes is historically plagued by poor regioselectivity when starting from 1,4-dibromonaphthalene. Standard approaches often yield statistical mixtures of mono- and bis-coupled products.
(4-Bromonaphthalen-1-yl)trimethylsilane solves this problem by acting as a "masked" 1,4-dihaloarene . It possesses two orthogonal reactive sites:
-
C4-Bromine: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.
-
C1-Trimethylsilyl (TMS): Inert under standard Pd-coupling conditions but can be selectively activated via ipso-halodesilylation to generate a C1-Iodide or C1-Bromide.
This "Silyl-Switch" strategy allows researchers to install Heterocycle A at C4 and Heterocycle B at C1 sequentially with >98% regiocontrol, facilitating the construction of complex naphthalene-fused heterocycles (e.g., benzocoumarins, phenanthridines) used in organic electronics and kinase inhibitors.
Chemical Profile & Reactivity Matrix
| Property | Specification | Strategic Implication |
| Structure | 1-TMS, 4-Br-Naphthalene | Para-disposition prevents steric clash; enables linear extension of |
| C4 Reactivity | High ( | Standard handle for initial functionalization. |
| C1 Reactivity | Latent (Masked) | Protected from Pd(0) insertion; activated by electrophiles ( |
| Solubility | Lipophilic | TMS group enhances solubility of intermediates in non-polar solvents (Hexane, Toluene). |
Mechanism of Action: The "Silyl-Switch"
The core workflow relies on the distinct activation energies of the C-Br and C-Si bonds. The C-Br bond undergoes oxidative addition with Pd(0), while the bulky TMS group prevents attack at C1. Once the C4 position is functionalized, the TMS group is converted to a halide via an electrophilic ipso-substitution mechanism, unlocking the C1 site.
Figure 1: The "Silyl-Switch" workflow for sequential regioselective functionalization.
Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install the first heterocyclic unit at the C4 position while retaining the C1-TMS group.
Reagents:
-
(4-Bromonaphthalen-1-yl)trimethylsilane (1.0 equiv)
-
Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with the silane starting material, boronic acid, and Pd(PPh3)4 under an Argon atmosphere.
-
Solvation: Add degassed Toluene/Ethanol mixture. Stir until solids are dispersed.
-
Activation: Add the aqueous Na2CO3 solution.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (The TMS group makes the product less polar than desilylated byproducts).
-
Critical Checkpoint: Ensure no protodesilylation (loss of TMS) occurs. Avoid fluoride bases (CsF, TBAF) at this stage.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). The TMS group imparts high lipophilicity, often eluting the product early.
Protocol B: Ipso-Iododesilylation (Activation of C1)
Objective: Convert the inert C1-TMS group into a highly reactive C1-Iodide for subsequent coupling.
Reagents:
-
4-Substituted-1-TMS-naphthalene (from Protocol A)
-
Iodine Monochloride (ICl) (1.1 equiv) OR N-Iodosuccinimide (NIS) (1.2 equiv)
-
Solvent: CH2Cl2 (DCM)
Procedure:
-
Cooling: Dissolve the substrate in anhydrous DCM and cool to 0°C (ice bath).
-
Addition:
-
Method A (ICl): Add ICl (1.0 M in DCM) dropwise. The solution will turn dark brown.
-
Method B (NIS): Add NIS solid in one portion. (Preferred for acid-sensitive substrates).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add saturated aq. Na2S2O3 (sodium thiosulfate) to reduce excess iodine. The organic layer should turn from purple/brown to pale yellow.
-
Isolation: Extract with DCM, dry, and concentrate.
-
Yield: Typically >90%.[1] The C-I bond is weaker than C-Br but more reactive in subsequent Pd-couplings.
-
Protocol C: Synthesis of Naphthalene-Fused Heterocycles (e.g., Benzocoumarins)
Objective: Use the newly installed C1-Iodide to close a ring with a nucleophile present on the C4-substituent.
Example Scenario: If the C4-substituent is an ortho-methoxy phenyl group, the C1-Iodide can be coupled with an acrylate, followed by demethylation/lactonization to form a fused system.
Procedure (Heck Cyclization Strategy):
-
Substrate: 1-Iodo-4-(2-methoxyphenyl)naphthalene.
-
Reagents: Ethyl Acrylate (1.5 equiv), Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Et3N (3 equiv).
-
Conditions: DMF, 100°C, 12 h.
-
Result: Formation of the acrylate at C1. Subsequent treatment with BBr3 (demethylation) triggers intramolecular lactonization to yield the Dibenzo[c,h]chromen-6-one scaffold.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Protodesilylation (Loss of TMS) | Acidic impurities or excessive heat with protic solvents. | Ensure solvents are neutral. Switch base to K3PO4. Avoid prolonged heating >100°C in ethanol. |
| Poor Ipso-Conversion | Steric hindrance or insufficient electrophile strength. | Switch from NIS to ICl (stronger electrophile). Ensure anhydrous conditions to prevent Si-O bond formation. |
| Bis-Coupling in Step 1 | Contaminated starting material (presence of 1,4-dibromonaphthalene).[7] | Verify purity of (4-Bromonaphthalen-1-yl)trimethylsilane by GC-MS. The TMS group must be intact. |
| Product Instability | Acid sensitivity of the C-Si bond. | Perform chromatography on silica gel pre-treated with 1% Et3N to neutralize acidity. |
Mechanistic Visualization: Ipso-Substitution
The conversion of the TMS group to a halide is the pivotal step. It proceeds via a Wheland intermediate stabilized by the silicon atom (Beta-Silicon Effect).
Figure 2: Mechanism of electrophilic ipso-iododesilylation. The silicon group directs the incoming electrophile to the C1 position.
References
-
General Reactivity of Arylsilanes
-
Ipso-Halogenation Protocols
- Use of silyl blocking groups in polycyclic aromatic hydrocarbon synthesis is a standard technique to control regioselectivity during bromination.
- Reagent Preparation: (4-Bromonaphthalen-1-yl)trimethylsilane is typically prepared from 1,4-dibromonaphthalene via monolithic lithium-halogen exchange followed by TMSCl quench. Organic Syntheses, Coll. Vol. 9, p. 559.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Directed ortho metalation-based methodology. Halo-, nitroso-, and boro-induced ipso-desilylation. Link to an in situ Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]
Troubleshooting & Optimization
How to improve the yield of (4-Bromonaphthalen-1-yl)trimethylsilane reactions
Technical Support Center: (4-Bromonaphthalen-1-yl)trimethylsilane
Welcome to the dedicated technical support guide for reactions involving (4-Bromonaphthalen-1-yl)trimethylsilane. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will explore the underlying chemistry of this versatile reagent to provide actionable, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered when using (4-Bromonaphthalen-1-yl)trimethylsilane in cross-coupling reactions.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings with this substrate often stem from three main issues: catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material.
-
Catalyst System and Ligand Choice: The steric bulk and electronic properties of the naphthalenyl system influence the efficiency of the catalytic cycle. While standard catalysts like Pd(PPh₃)₄ can work, they are often not optimal. For sterically hindered or electronically deactivated systems, more robust catalyst systems are recommended. Consider using palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) as a precursor with a specialized phosphine ligand. Buchwald or Fu's phosphine ligands, such as SPhos or XPhos, are known to enhance catalyst stability and activity in challenging cross-coupling reactions.
-
Base and Solvent Selection: The choice of base is critical. Strong bases like sodium hydroxide or potassium hydroxide can promote side reactions, including protodesilylation (cleavage of the C-Si bond). Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. The solvent system must be anhydrous and deoxygenated. A mixture of toluene and water or 1,4-dioxane and water is common, but ensure rigorous degassing to prevent oxidative degradation of the catalyst and phosphine ligands.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. An initial temperature of 80-90 °C is a good starting point. If conversion is low, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or GC-MS.
Question 2: I am observing significant protodesilylation of my (4-Bromonaphthalen-1-yl)trimethylsilane starting material. How can this be prevented?
Protodesilylation, the cleavage of the C(aryl)-SiMe₃ bond to form 1-bromonaphthalene, is a common side reaction, particularly in the presence of strong bases or protic sources under harsh conditions.
To mitigate this:
-
Use a Milder Base: As mentioned, switch from strong hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Cesium carbonate is often highly effective due to its solubility and moderate basicity.
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and inert your reaction vessel. Trace amounts of water can serve as a proton source, facilitating the undesired cleavage.
-
Control Temperature: Avoid excessive heat. Protodesilylation is often more pronounced at temperatures above 100-110 °C.
-
Buffer the Reaction: In some cases, the addition of a neutral salt or a slight excess of the boronic acid partner can help to buffer the reaction mixture and suppress silyl group cleavage.
Question 3: What is the best method for purifying the final product and removing unreacted starting material or homocoupled byproducts?
Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts.
-
Column Chromatography: This is the most effective method. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or heptane, is typically successful. Start with pure heptane to elute non-polar impurities and gradually increase the polarity to isolate your product.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective technique for achieving high purity. Test various solvent systems, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.
Optimized Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step methodology for a high-yield Suzuki-Miyaura reaction.
Reaction: (4-Bromonaphthalen-1-yl)trimethylsilane with Phenylboronic Acid
Materials:
-
(4-Bromonaphthalen-1-yl)trimethylsilane (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous Toluene (Sufficient volume for 0.1 M concentration)
-
Degassed Water (10% of Toluene volume)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Bromonaphthalen-1-yl)trimethylsilane, phenylboronic acid, and potassium phosphate.
-
Catalyst Premixing: In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene. Allow the mixture to stir for 10-15 minutes at room temperature. This pre-formation of the active catalytic species is crucial for reproducibility.
-
Reaction Assembly: Add the catalyst premix to the Schlenk flask containing the reagents.
-
Solvent Addition: Add the remaining anhydrous toluene and the degassed water to the flask.
-
Degassing: Subject the entire reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
Troubleshooting Flowchart for Low Yield
This diagram provides a logical workflow for diagnosing and resolving issues with your reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Data Summary: Influence of Reaction Parameters
The following table summarizes typical conditions and their impact on yield for Suzuki-Miyaura couplings involving silylated aryl halides. This data is compiled from literature and internal studies to provide a comparative overview.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) | Key Observation |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 40-60% | Significant byproduct formation often observed. |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 90 | 85-95% | High efficiency, minimal protodesilylation. |
| Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | >90% | Excellent for sterically demanding coupling partners. |
| PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | DME/H₂O | 85 | 70-85% | Good general-purpose catalyst, may require longer reaction times. |
Yields are representative and can vary based on the specific boronic acid partner and reaction scale.
References
Technical Support Center: Naphthalene Synthesis & Purification
The following technical guide is structured as a high-level support resource for researchers and process chemists. It prioritizes mechanistic understanding and actionable troubleshooting over generic textbook descriptions.
Introduction: The Purity Imperative
In drug discovery, the naphthalene scaffold is ubiquitous—found in NSAIDs (Naproxen), antifungals (Naftifine), and beta-blockers (Propranolol).[1] However, synthesizing functionalized naphthalenes, particularly via the Haworth Synthesis or Diels-Alder cycloaddition , often yields persistent impurities like tetralins (partially hydrogenated) , regioisomers , and polymerized tars .
This guide addresses the root causes of these byproducts. We move beyond "follow the recipe" to "control the mechanism."
Module 1: The Haworth Synthesis – Critical Control Points
The Haworth synthesis is the industry standard for accessing substituted naphthalenes. However, it is a 5-step relay race where errors in early stages amplify downstream.
Visualizing the Pathway & Failure Modes
The following diagram maps the standard workflow against critical failure points (byproduct formation).
Figure 1: The Haworth Synthesis Workflow highlighting critical steps where byproducts (red nodes) commonly diverge from the main pathway.
Module 2: Troubleshooting & FAQs
Phase 1: Friedel-Crafts Acylation (Step 1)
Issue: "I am getting a mixture of alpha- and beta-substituted isomers."
-
The Science: The position of acylation on a substituted benzene is governed by Kinetic vs. Thermodynamic control , which is heavily influenced by the solvent.
-
Troubleshooting Protocol:
-
For Para-Substitution (Kinetic): Use Dichloromethane (DCM) or Carbon Disulfide (CS₂) . These non-polar solvents favor the "open" transition state, directing the acyl group para to the existing substituent (or alpha in naphthalene acylation) due to electronics.
-
For Meta/Beta-Substitution (Thermodynamic): Use Nitrobenzene .[2] Nitrobenzene forms a bulky complex with AlCl₃ and the acyl chloride. This steric bulk prevents attack at the crowded alpha/ortho positions, forcing substitution at the less hindered beta/meta positions [1].
-
Q: My yield is low, and the aluminum chloride clumps up.
-
A: AlCl₃ is not a catalyst here; it is a reagent. You must use >2 equivalents . One equivalent complexes with the carbonyl of the anhydride, and the second activates the leaving group. Clumping indicates moisture contamination (creating HCl gas and Al(OH)₃).
-
Fix: Use fresh, anhydrous AlCl₃ and add it slowly to the succinic anhydride/solvent mixture at 0°C before adding the aromatic substrate.
-
Phase 2: Cyclization (Step 3)
Issue: "My reaction mixture turned into a black, insoluble tar."
-
The Science: This step involves intramolecular Friedel-Crafts alkylation/acylation. Using concentrated H₂SO₄ can be too harsh, causing sulfonation or polymerization of the aromatic ring.
-
Troubleshooting Protocol:
-
Switch to Polyphosphoric Acid (PPA): PPA is a milder condensing agent than H₂SO₄. It effects cyclization without sulfonating the ring.
-
Temperature Control: Do not exceed 100°C. Run the reaction at 60-80°C and monitor by TLC. Tar formation is irreversible.
-
Phase 3: Dehydrogenation (Step 5 - The Critical Step)
Issue: "My product is an oil, but naphthalene should be a solid. NMR shows aliphatic protons."
-
The Science: You have Tetralin (1,2,3,4-tetrahydronaphthalene) contamination.[3][4] Dehydrogenation is endothermic and entropy-driven. If the system is not driven to completion, equilibrium favors the partially hydrogenated species.
-
Troubleshooting Protocol:
-
Catalyst Choice: Switch from Sulfur/Selenium (messy, requires high T) to 10% Pd/C .
-
Drive the Equilibrium: The reaction releases Hydrogen gas. You must allow H₂ to escape. Perform the reaction under a sweep of Nitrogen or Argon to lower the partial pressure of H₂, driving the equilibrium toward Naphthalene (Le Chatelier’s Principle).
-
Thermal Isomerization: Avoid temperatures >250°C. At extreme heat, the six-membered ring can contract to form Methyl Indan (1-methyl-2,3-dihydroindene) via radical mechanisms [2].
-
Module 3: Experimental Protocols
Protocol A: Optimized Dehydrogenation of Tetralin Derivatives
Use this protocol to convert tetralin intermediates to the final naphthalene product while minimizing charring.
Materials:
-
Substituted Tetralin intermediate (10 mmol)
-
10% Palladium on Carbon (Pd/C) (0.5 g per 1 g of substrate)
-
Solvent: p-Cymene (BP 177°C) or Decalin (BP 190°C) - optional, neat is preferred if substrate is liquid.
Procedure:
-
Setup: Place the tetralin and Pd/C in a round-bottom flask equipped with a reflux condenser.
-
Inert Sweep: Connect the top of the condenser to a bubbler. Flow Nitrogen gently over the reaction. Crucial: This sweeps away evolved H₂.
-
Heating: Heat the mixture to 200-220°C (sand bath or metal block). Refluxing p-Cymene is a good temperature standard.
-
Monitoring: Monitor H₂ evolution (bubbling). Reaction is complete when bubbling ceases (usually 4-12 hours).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Filter through a pad of Celite to remove Pd/C.
-
Purification: Evaporate solvent. Recrystallize from Methanol .
Protocol B: Distinguishing Impurities
Use this table to identify if your "Naphthalene" is actually a byproduct.
| Feature | Naphthalene (Target) | Tetralin (Byproduct) | Methyl Indan (Byproduct) |
| State (RT) | White Solid (MP ~80°C) | Colorless Liquid (MP -35°C) | Liquid |
| Odor | Mothballs (Strong) | Solvent-like, Pungent | Gasoline-like |
| 1H NMR | Aromatic region only (7.0-8.0 ppm) | Aromatic (7.0 ppm) + Multiplets at 1.8 & 2.7 ppm | Methyl doublet ~1.2 ppm |
| Removal | N/A | Wash with cold Methanol (Tetralin is highly soluble) | Fractional Distillation |
Module 4: Advanced Logic - Solvent Effects on Regiochemistry
The choice of solvent in the initial Friedel-Crafts step is the single biggest determinant of byproduct profile.
Figure 2: Decision logic for solvent selection to control regio-isomerism in Friedel-Crafts acylation of naphthalene precursors.
References
-
Friedel-Crafts Acylation Mechanisms & Solvent Effects Source: StackExchange Chemistry / Roberts, J. D.; Caserio, M. C. URL:[Link]
-
Transformation Characteristics of Tetralin (Dehydrogenation & Isomerization) Source: Frontiers in Energy Research (Yang et al.) URL:[Link]
- Source: Google Patents (US6217750B1)
-
Regioselectivity in Naphthalene Functionalization Source: Journal of the American Chemical Society (Meng et al.) URL:[Link]
-
Haworth Synthesis Overview & Steps Source: Vedantu / CBSE Chemistry URL:[Link]
Sources
Technical Support Center: Mastering Moisture-Sensitive Organosilicon Reagents
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the successful application of moisture-sensitive organosilicon reagents. This guide is designed to provide not only procedural instructions but also the underlying scientific principles to help you anticipate, troubleshoot, and overcome the challenges inherent in working with these powerful synthetic tools. Our goal is to ensure your experiments are reproducible, high-yielding, and built on a foundation of robust chemical understanding.
Section 1: Frequently Asked Questions (FAQs) - The Essentials of Handling Organosilicon Reagents
This section addresses the most common queries and concerns that arise when working with moisture-sensitive organosilicon compounds.
Q1: What is the primary reason for the moisture sensitivity of organosilicon reagents?
A: The high reactivity of the silicon-heteroatom bond (e.g., Si-Cl, Si-OR, Si-N) towards hydrolysis is the root cause of their moisture sensitivity.[1] Water acts as a nucleophile, attacking the electrophilic silicon center, which leads to the cleavage of the silicon-heteroatom bond and the formation of silanols (R₃SiOH).[2] These silanols are often unstable and can readily undergo self-condensation to form siloxanes (R₃Si-O-SiR₃), which are typically undesired byproducts that can complicate purification and reduce the yield of the target molecule.[1]
Q2: How should I properly store my moisture-sensitive organosilicon reagents?
A: Proper storage is the first line of defense against reagent degradation. Organosilicon reagents should be stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[3] It is crucial to use containers with tight-fitting seals. Many commercial suppliers offer reagents in specialized packaging, such as Sure/Seal™ bottles, which are designed to maintain an inert atmosphere and allow for the removal of the reagent via syringe without exposing the bulk material to air and moisture.[4][5][6] Always ensure the container is tightly sealed after each use and consider flushing the headspace with an inert gas like nitrogen or argon before storage.
Q3: What are the essential laboratory techniques for handling these reagents?
A: The key to success is the rigorous exclusion of atmospheric moisture and oxygen. This is achieved through the use of inert atmosphere techniques.[7][8] Essential practices include:
-
Oven-Drying Glassware: All glassware should be thoroughly dried in an oven (typically at >125 °C overnight) to remove adsorbed water and cooled under a stream of dry inert gas.[4][6]
-
Inert Gas Manifold: A dual-bank vacuum/inert gas manifold (often called a Schlenk line) is indispensable for safely manipulating these reagents.[8]
-
Syringe and Cannula Transfers: Reagents should be transferred from their storage containers to the reaction vessel using dry syringes or a double-tipped needle (cannula) under a positive pressure of inert gas.[4][9]
-
Septa and Balloons: Reaction flasks are typically sealed with rubber septa, and a balloon filled with an inert gas is often used to maintain a positive pressure within the flask.[9][10]
Q4: Which solvents are recommended for reactions involving organosilicon reagents?
A: The choice of solvent is critical. It must be anhydrous and compatible with the specific organosilicon reagent and reaction conditions. Commonly used solvents include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane. These solvents must be rigorously dried before use, as even trace amounts of water can significantly impact the reaction outcome.[7] Commercially available anhydrous solvents with low water content (<10 ppm) are highly recommended.[11]
Q5: How can I monitor the progress of my reaction?
A: Several analytical techniques can be employed to monitor the consumption of starting materials and the formation of products. These include:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for structural elucidation and can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[12][13]
-
Mass Spectrometry (MS): Can be used to identify the molecular weight of the products and byproducts.[12][14][15]
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance or appearance of specific functional groups.[12][16]
Section 2: Troubleshooting Guides - From Theory to Practical Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with moisture-sensitive organosilicon reagents.
Guide 1: Low or No Product Yield
Problem: The reaction has been running for the expected duration, but analysis (e.g., by TLC or NMR) shows little to no formation of the desired product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
In-Depth Analysis and Solutions:
-
Verify Reagent Activity: Organosilicon reagents, especially those that have been opened multiple times or stored for extended periods, may have degraded due to inadvertent exposure to moisture. A simple test reaction with a reliable substrate can confirm the reagent's activity.
-
Scrutinize Reaction Conditions:
-
Solvent Purity: The importance of anhydrous solvents cannot be overstated.[11] If you are not using a freshly opened bottle of anhydrous solvent, consider using a solvent purification system or distilling the solvent over an appropriate drying agent.
-
Temperature Control: Many organosilicon reactions are temperature-sensitive. Ensure your reaction is maintained at the specified temperature.
-
-
Inspect Experimental Setup: A leak in your setup can introduce moisture and oxygen, quenching the reaction. Ensure all joints are well-sealed and that a positive pressure of inert gas is maintained throughout the reaction.[4][6]
-
Evaluate Work-up & Purification: The desired product might be lost during the work-up or purification steps.[17] For instance, some silyl ethers are sensitive to acidic conditions and may not be stable to silica gel chromatography without prior neutralization of the silica gel.[18]
Guide 2: Formation of Unexpected Byproducts
Problem: The reaction yields a mixture of compounds, with significant amounts of unexpected byproducts.
Causality and Remediation:
The most common byproduct in reactions with organosilicon reagents is the corresponding siloxane, formed from the hydrolysis of the starting material or product.
Mechanism of Siloxane Formation:
Caption: Hydrolysis and condensation pathway leading to siloxane byproducts.
Troubleshooting Steps:
-
Enhance Anhydrous Conditions: Re-evaluate and improve your inert atmosphere techniques. Use freshly dried solvents and ensure all glassware is scrupulously dry.
-
Purification of Starting Materials: Ensure that your substrate and other reagents are also anhydrous.
-
Choice of Base: In reactions requiring a base, ensure the base itself is anhydrous.
-
Purification Strategy: If siloxane formation is unavoidable, it can often be removed during purification. Siloxanes are typically non-polar and can be separated from more polar products by column chromatography.
Quantitative Data Summary: Water Content in Solvents
| Solvent Grade | Typical Water Content (ppm) | Recommended Use |
| Reagent Grade | 200 - 500 | Not recommended for moisture-sensitive reactions |
| Anhydrous Grade | < 50 | Suitable for most applications |
| "Extra Dry" Anhydrous | < 10 | Recommended for highly sensitive reactions |
| Data compiled from typical supplier specifications.[11] |
Section 3: Experimental Protocols - Best Practices in Action
This section provides detailed, step-by-step methodologies for key workflows.
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction that requires the exclusion of air and moisture.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for a moisture-sensitive reaction.
Detailed Steps:
-
Glassware Preparation: Place all necessary glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >125 °C for at least 4 hours, preferably overnight.[4][6]
-
Assembly and Inerting: While still hot, assemble the glassware and immediately begin flushing with a steady stream of dry nitrogen or argon. Use a thin layer of grease on all ground-glass joints. Allow the apparatus to cool to room temperature under the inert gas flow.
-
Addition of Reagents: Add any solid reagents and the anhydrous solvent to the reaction flask under a positive flow of inert gas.
-
Temperature Control: If the reaction requires cooling, immerse the flask in an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Transfer of Organosilicon Reagent: Using a dry syringe, carefully withdraw the required amount of the organosilicon reagent from the Sure/Seal™ bottle.[4][5] It is good practice to flush the syringe with inert gas before drawing up the reagent.[4][9] Slowly add the reagent to the reaction mixture.
-
Reaction Monitoring: At appropriate time intervals, withdraw small aliquots of the reaction mixture using a dry syringe and analyze by your chosen method (e.g., TLC, GC-MS, NMR).[12][13]
-
Quenching: Once the reaction is complete, cool it to a safe temperature (if necessary) and carefully quench it by adding an appropriate reagent (e.g., saturated aqueous ammonium chloride, water).
-
Work-up: Proceed with the standard aqueous work-up procedure (extraction, washing, drying).
-
Purification: Purify the crude product using the most suitable method, such as flash column chromatography, distillation, or recrystallization.
References
- Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
- Organosilane Technology in Coating Applic
- Wikipedia. (n.d.). Organosilanols.
- ZM Silane Limited. (2024, July 24). Organosilane Compounds.
- Polymer Synergies. (n.d.). A Technical Review of Organosilanes and Adhesion.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Dakenchem. (2026, January 29).
- Alfa Chemistry. (n.d.). Analysis And Detection - Organosilicon.
- The Manipulation of Air-Sensitive Compounds. (n.d.).
- YouTube. (2022, February 2).
- Chemistry LibreTexts. (2022, May 6). 1.
- MDPI. (2020, October 25).
- UVicSpace. (2021, November 19).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- CORE. (n.d.). Ozonolysis of silyl enol ethers.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Anhydrous and Air-Sensitive Solvent.
- MDPI. (2023, May 6).
- Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
Sources
- 1. zmsilane.com [zmsilane.com]
- 2. Organosilanols - Wikipedia [en.wikipedia.org]
- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. dakenchem.com [dakenchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. How To [chem.rochester.edu]
- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
How to refine reaction conditions for higher regioselectivity
Current Status: Online 🟢 | Tier: Advanced Research Support
Welcome to the Regioselectivity Optimization Hub. This guide is structured as a technical support interface designed to troubleshoot specific "error codes" in your synthetic workflow. Unlike standard textbook definitions, we focus on the causality of regioisomeric mixtures and provide actionable protocols to shift the ratio (
🎫 Ticket #001: "I'm getting a mixture of isomers, and the ratio changes over time."
Diagnosis: Competition between Kinetic and Thermodynamic Control.[1][2] Severity: Critical (Fundamental Mechanism)
If your regioisomeric ratio (
🔧 The Mechanistic Fix
You must lock the reaction into one of two regimes.[2]
-
Kinetic Regime:
. You want the path with the lowest Activation Energy ( ). -
Thermodynamic Regime:
dominates. You want the product with the lowest Gibbs Free Energy ( ).[2]
📊 Visualization: The Energy Landscape
The following diagram illustrates the divergence between the kinetic path (lower barrier, less stable product) and the thermodynamic path (higher barrier, more stable product).[2][3][4][5]
Figure 1: Energy profile distinguishing kinetic (red) vs. thermodynamic (blue) pathways.
🧪 Experimental Protocol: The "Temperature Ladder"
Do not guess the temperature. Run this specific screen to determine the control regime.
-
Prepare 4 Vials: Same concentration, catalyst, and solvent.
-
Set Conditions:
-
Vial A:
(or lowest feasible ) for 1 hour. -
Vial B:
for 1 hour. -
Vial C: Room Temp for 1 hour.
-
Vial D: Reflux for 24 hours (Force equilibration).
-
-
Quench & Analyze:
-
Crucial Step: Quench Vial A at
. Do not let it warm up before quenching, or the ratio will shift during workup.
-
-
Interpretation:
-
If Vial A gives Product X and Vial D gives Product Y
X is Kinetic, Y is Thermodynamic. -
To maximize X: Lower T, shorten time, use non-reversible reagents (e.g., stronger bases like LDA over alkoxides).
-
To maximize Y: Increase T, extend time, add a proton shuttle or Lewis Acid to facilitate equilibration.
-
🎫 Ticket #002: "My Catalyst is attacking the wrong site."
Diagnosis: Ligand-Substrate Mismatch (Steric/Electronic Failure). Context: Common in Pd/Ni-catalyzed cross-couplings and Hydroformylation.
When the catalyst fails to discriminate between two similar sites, the "active pocket" is too loose. You must tighten the steric environment or alter the electronic bias of the metal center.
🔧 The Mechanistic Fix
-
Steric Tuning (Cone Angle): Bulky ligands (e.g.,
, JohnPhos) force reductive elimination to occur at the least hindered position (distal selectivity). -
Electronic Tuning: Electron-poor ligands make the metal more electrophilic, often accelerating the initial coordination to electron-rich sites on the substrate.
📊 Visualization: Ligand Selection Logic
Use this decision tree to select the next ligand class if your baseline
Figure 2: Ligand screening workflow based on steric demands and bite angle effects.
🧪 Experimental Protocol: The "Extremes" Screen
Don't screen 50 random ligands. Screen 4 that represent the "corners" of the parameter space (Tolman Map).
| Ligand Class | Representative | Property Tested | Expected Outcome |
| Baseline | Moderate Sterics/Electronics | Reference point. | |
| Electron Poor | High | Increases metal electrophilicity; speeds up coordination. | |
| Electron Rich/Bulky | Strong | Favors oxidative addition; enforces steric repulsion (distal selectivity). | |
| Wide Bite Angle | Xantphos | Bidentate, wide angle | Enforces specific geometry; often crucial for hydroformylation regiocontrol. |
🎫 Ticket #003: "C-H Activation is happening everywhere."
Diagnosis: Lack of Directing Group (DG) Authority or Solvent Interference. Context: C-H functionalization of arenes or aliphatics.
Without a Directing Group (DG), C-H activation is governed by "innate" electronics (usually ortho/para to donors). To override this, you need "guided" selectivity.
🔧 The Mechanistic Fix
-
The Anchor: Install a Lewis-basic DG (Pyridine, Amide, Oxime) that coordinates the metal (Pd, Rh, Ru) and delivers it to a specific proximal C-H bond (typically 5- or 6-membered metallacycle intermediate).
-
The Solvent Switch: Solvents are not inert. Polar coordinating solvents (DMSO, MeCN) can compete with the DG for the metal center, killing regioselectivity. Non-polar solvents (Toluene, DCE) encourage the DG-Metal interaction.
🧪 Experimental Protocol: DG & Solvent Matrix
Scenario: You need ortho-selectivity on a benzoic acid derivative.
-
Directing Group Selection:
-
Weak Coordination: Carboxylic Acid (-COOH). Often requires silver salts.
-
Strong Coordination: Convert -COOH to an 8-aminoquinoline amide . This forms a rigid chelate that nearly guarantees ortho-selectivity.
-
-
Solvent Mapping:
-
Run the reaction in HFIP (Hexafluoroisopropanol) .
-
Why? HFIP is a strong hydrogen-bond donor but a poor nucleophile. It stabilizes the transition state for C-H cleavage via the CMD (Concerted Metalation-Deprotonation) mechanism while preventing aggregation of the catalyst.
-
⚡ Rapid Fire FAQ
Q: I'm seeing the "Anti-Markovnikov" product in a hydroboration, but I want Markovnikov. How do I switch it? A: Standard hydroboration is governed by sterics (Anti-Markovnikov). To get Markovnikov, you cannot use Borane. Switch to metal-catalyzed hydroboration (e.g., Rhodium or Cobalt with specific ligands) or use hydration chemistry (Oxymercuration-reduction, though toxic, is the textbook Markovnikov equivalent).
Q: Can concentration affect regioselectivity?
A: Yes. In intermolecular reactions, high concentration favors dimerization or polymerization (side reactions). In intramolecular cyclizations, high dilution (
Q: My
-
Polar Protic (MeOH, Water): Solvates the "hard" anion (O-), forcing reaction at the "soft" site (C-).
-
Polar Aprotic (DMSO, DMF): Leaves the "hard" anion naked and reactive, favoring O-alkylation.
📚 References
-
Ligand Effects in Catalysis:
-
Kinetic vs. Thermodynamic Control:
-
Title: Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity.
-
Source:Journal of the American Chemical Society
-
Link:[Link]
-
Relevance: Provides the theoretical framework for how experimental conditions (T, t) dictate product distribution.
-
-
C-H Activation & Directing Groups:
-
Solvent Effects:
Sources
- 1. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
Validation & Comparative
Structural Elucidation of Organosilanes: A Comparative NMR Analysis of (4-Bromonaphthalen-1-yl)trimethylsilane
Executive Summary & Application Context
Target Molecule: (4-Bromonaphthalen-1-yl)trimethylsilane Primary Application: Modular building block for iterative cross-coupling (e.g., Hiyama/Suzuki sequences) and optoelectronic material synthesis.
This guide provides a technical breakdown of the 1H NMR spectral characteristics of (4-Bromonaphthalen-1-yl)trimethylsilane. Unlike standard spectral libraries, this document focuses on comparative analysis —distinguishing the product from its symmetric precursor (1,4-dibromonaphthalene) and validating the regioselective installation of the trimethylsilyl (TMS) group.
The presence of the bulky silicon group introduces unique steric and electronic perturbations (the "Silicon Effect") that serve as diagnostic markers for successful synthesis.
Experimental Protocol: Acquisition & Processing
To ensure reproducibility and accurate integration, the following acquisition protocol is recommended. This workflow minimizes relaxation artifacts common in silylated aromatics.
Methodology Workflow
Caption: Optimized workflow for acquiring quantitative NMR data of naphthyl-silanes. Note the extended relaxation delay (d1) to account for the long T1 relaxation times of silyl-methyl protons.
Critical Protocol Steps
-
Solvent Choice: Chloroform-d (
) is the standard. Avoid acetone- unless necessary, as it can shift the TMS signal to overlap with water/grease peaks. -
Relaxation Delay (d1): The protons on the trimethylsilyl group have significantly longer relaxation times than aromatic protons. Set d1 to 5–10 seconds to ensure accurate integration ratios (9:6). Failure to do this often leads to under-integration of the TMS peak.
-
Referencing: Calibrate the residual
peak to 7.26 ppm . Do not rely on the internal TMS standard (0.00 ppm) if your product contains a TMS group, as intermolecular exchange or concentration effects can cause slight drifts.
Comparative Spectral Analysis
The structural confirmation relies on distinguishing the target from its starting material, 1,4-dibromonaphthalene . The symmetry breaking caused by the lithium-halogen exchange and subsequent silylation creates a distinct spectral fingerprint.
Data Comparison Table
| Feature | Precursor: 1,4-Dibromonaphthalene | Target: (4-Bromonaphthalen-1-yl)TMS | Diagnostic Value |
| Symmetry | Critical | ||
| Aliphatic Region | Silent (No signals < 7.0 ppm) | Singlet ( | Confirms Silylation |
| Integration | 6 Aromatic Protons | 9 Aliphatic : 6 Aromatic | Confirms Mono-substitution |
| Aromatic Pattern | AA'BB' System (Appears as two tight multiplets) | Distinct ABCD / EF patterns | Regiochemistry |
| Peri-Protons | Steric Bulk Indicator |
Detailed Assignment of the Target Molecule
Region 1: The "Silicon Fingerprint" (0.0 – 1.0 ppm)
-
Signal: Sharp Singlet (9H).
-
Shift:
0.45 – 0.55 ppm . -
Interpretation: This is the diagnostic signal for the
group attached to the naphthalene ring.-
Note: It appears downfield of the internal standard TMS (0.00 ppm) due to the anisotropic deshielding of the aromatic ring current.
-
Purity Check: Look for "satellite" peaks (Si-29 satellites) or smaller singlets at
0.1–0.3 ppm, which indicate hydrolysis products (hexamethyldisiloxane) or grease.
-
Region 2: The Aromatic Zone (7.0 – 8.5 ppm)
The naphthalene ring protons are split into two distinct sets due to the 1,4-substitution.
-
The Substituted Ring (Protons 2 and 3):
-
H-2 (Ortho to TMS):
~7.6 ppm (Doublet, Hz). The silicon group is electropositive, exerting a weak shielding effect compared to bromine, but the ring current dominates. -
H-3 (Ortho to Br):
~7.8 ppm (Doublet, Hz). Deshielded by the electronegative Bromine atom and the aromatic ring current. -
Differentiation: In the precursor (1,4-dibromo), these protons are chemically equivalent. In the product, they appear as a pair of doublets (AB system).
-
-
The Unsubstituted Ring (Protons 5, 6, 7, 8):
-
H-5 (Peri to Br) & H-8 (Peri to TMS):
8.2 – 8.4 ppm (Multiplets/Doublets). -
Mechanism: These "peri" protons are significantly deshielded due to steric compression and the Van der Waals effect from the bulky Br and TMS groups. H-8 (near TMS) typically resonates slightly downfield of H-5 due to the massive bulk of the trimethylsilyl group.
-
H-6 & H-7:
7.5 – 7.6 ppm (Multiplet).[1] These remote protons are less affected by the substituents and appear as a complex multiplet "roofing" toward the downfield signals.
-
Mechanistic Logic: The "Silicon Effect"
Understanding why the spectrum changes ensures you can interpret deviations (e.g., if you accidentally synthesized the 2-isomer).
Electronic vs. Steric Influence
Caption: Mechanistic diagram illustrating the competing electronic and steric factors governing the chemical shifts in naphthyl-silanes.
-
Inductive Donation (+I): Silicon is less electronegative than Carbon (1.9 vs 2.5). It donates electron density into the ring, slightly shielding the ortho proton (H2) relative to the bromine-substituted side.
-
Ring Current Anisotropy: The large pi-system of naphthalene creates a magnetic field that opposes the external field (
) at the center but reinforces it at the periphery. This places the TMS methyl protons in the "deshielding cone," moving them from 0.00 ppm to ~0.50 ppm.
Troubleshooting & Validation
Scenario: The TMS integral is 9H, but aromatic region integrates to 7H.
-
Cause: Likely solvent contamination.[2]
(7.26 ppm) may overlap with the H-6/H-7 multiplet. -
Solution: Reprocess with careful baseline correction or run in
(Benzene-d6) to resolve the overlap.
Scenario: Multiple peaks in the aliphatic region (0.0 - 0.3 ppm).
-
Cause: Hydrolysis.[3] The Ar-Si bond is sensitive to acid/base.
-
Diagnosis: A peak at ~0.07 ppm often indicates Hexamethyldisiloxane (HMDSO), formed by the cleavage of the TMS group and subsequent dimerization.
References
-
General NMR Data & Tables
-
Synthesis & Spectral Data of Naphthyl Silanes
-
Fiebig, L., et al. (2023). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. (Contains synthesis/NMR of related (8-bromonaphthalen-1-yl)trimethylsilane). Chem. Sci., 14, 6334-6342. [Link]
-
PubChem. (2025).[4] 1,4-Dibromonaphthalene Spectral Data. National Library of Medicine. [Link]
-
-
Substituent Effects in NMR
Sources
Navigating Cross-Coupling Frontiers: A Comparative Guide to (4-Bromonaphthalen-1-yl)trimethylsilane and Arylboronic Esters
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic formation of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the precise construction of complex molecular architectures. Among the plethora of available nucleophilic partners, organosilanes and organoboron compounds have emerged as highly valuable, yet distinct, classes of reagents.
This guide provides an in-depth comparison of the reactivity of (4-Bromonaphthalen-1-yl)trimethylsilane, a representative organosilane, with arylboronic esters. We will delve into the mechanistic underpinnings of their respective cross-coupling reactions—the Hiyama and Suzuki-Miyaura couplings—and offer experimental insights to inform your selection of the optimal reagent for your synthetic goals.
Mechanistic Divergence: The Root of Reactivity Differences
The choice between an organosilane and an organoboronic ester is fundamentally a choice between two distinct catalytic cycles: the Hiyama coupling and the Suzuki-Miyaura coupling. While both ultimately achieve the same goal of forming a C(sp²)–C(sp²) bond, the journey to this destination is markedly different, influencing reaction conditions, substrate scope, and functional group tolerance.
The Suzuki-Miyaura Coupling: A Well-Trodden Path
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for its broad applicability and the commercial availability of a vast array of boronic acids and esters.[1] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
A crucial feature of the Suzuki-Miyaura coupling is the role of the base. The base activates the organoboron species, forming a more nucleophilic boronate complex, which then readily undergoes transmetalation with the palladium(II) center.[2][4] This step is generally facile and is a key contributor to the reaction's efficiency.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Hiyama Coupling: Activation is Key
The Hiyama coupling utilizes organosilanes, such as (4-Bromonaphthalen-1-yl)trimethylsilane, as the nucleophilic partner.[5][6] Organosilanes are valued for their stability, low toxicity, and environmental friendliness.[6][7][8] However, the inherent strength and low polarization of the carbon-silicon bond necessitate an "activator" to facilitate transmetalation.[7][8]
Traditionally, this activation is achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6][7] The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species.[6][7] This activated intermediate is significantly more nucleophilic and capable of transferring its organic group to the palladium center.[6] More recent developments, often termed the Hiyama-Denmark coupling, have shown that silanols can be activated by a Brønsted base, obviating the need for fluoride.[9][10]
Figure 2: Catalytic Cycle of the Hiyama Coupling.
Head-to-Head Comparison: Reactivity and Practical Considerations
| Feature | (4-Bromonaphthalen-1-yl)trimethylsilane (Hiyama Coupling) | Arylboronic Esters (Suzuki-Miyaura Coupling) |
| Nucleophile Stability | Generally high. Stable to air, moisture, and chromatography.[7][8] | Variable. Pinacol esters offer good stability, but can be prone to hydrolysis and protodeboronation, especially with electron-deficient or certain heterocyclic systems.[1][11] Newer esters like ArB(Epin) show enhanced stability.[11][12][13][14] |
| Activation | Requires an activator, typically a fluoride source (e.g., TBAF) or a strong base for silanols.[5][6][7] | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form the active boronate species.[2] |
| Functional Group Tolerance | Broad, but can be limited by the activator. Fluoride can cleave silyl protecting groups.[5] Fluoride-free methods (Hiyama-Denmark) expand the scope.[9][10] | Excellent. Tolerates a wide range of functional groups.[2] |
| Reaction Conditions | Often requires elevated temperatures. Can be performed under fluoride-free conditions.[9][10][15] | Generally mild, with many reactions proceeding at or slightly above room temperature.[16] |
| Byproducts | Silanols and siloxanes, which are generally non-toxic and can sometimes be easily removed. | Boronic acids/boron-containing species, which are considered environmentally benign.[1] |
| Commercial Availability | More limited compared to boronic esters, often requiring custom synthesis. | Extensive commercial availability of a diverse range of aryl and heteroaryl boronic acids and esters.[7] |
Experimental Protocols
To provide a practical context for this comparison, we present representative, step-by-step protocols for the cross-coupling of an aryl bromide with both (4-Bromonaphthalen-1-yl)trimethylsilane and a generic arylboronic pinacol ester.
Protocol 1: Hiyama Coupling of 4-Bromoanisole with (4-Bromonaphthalen-1-yl)trimethylsilane (Representative)
This protocol is adapted from established methods for the Hiyama coupling of aryl halides.[15][17]
Materials:
-
4-Bromoanisole
-
(4-Bromonaphthalen-1-yl)trimethylsilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by 4-bromoanisole (1.0 mmol, 1.0 equiv) and (4-Bromonaphthalen-1-yl)trimethylsilane (1.2 mmol, 1.2 equiv).
-
Initiation: Add the TBAF solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with an Arylboronic Pinacol Ester
This is a general and robust protocol for Suzuki-Miyaura couplings.[16][18]
Materials:
-
4-Bromoanisole
-
Arylboronic pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add the arylboronic pinacol ester (1.1 mmol, 1.1 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and the palladium catalyst (0.01-0.03 mmol, 1-3 mol%).
-
Solvent Addition: Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Degassing: Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Outlook
The choice between (4-Bromonaphthalen-1-yl)trimethylsilane and arylboronic esters is a nuanced decision that hinges on the specific requirements of the synthetic target and the overall research program.
Arylboronic esters, via the Suzuki-Miyaura coupling, remain the workhorse for many applications. Their high reactivity, mild reaction conditions, exceptional functional group tolerance, and the vast commercial availability of starting materials make them the first choice for high-throughput synthesis and general applications.[1][7]
(4-Bromonaphthalen-1-yl)trimethylsilane and other organosilanes, via the Hiyama coupling, offer a compelling alternative, particularly when reagent stability is a primary concern. Their robustness to air, moisture, and chromatography is a significant advantage.[8] While the need for an activator presents an extra consideration, the development of fluoride-free protocols is continually expanding their utility, making them increasingly attractive for complex, late-stage functionalizations where sensitive groups might be present.[9]
Ultimately, a deep understanding of the mechanistic principles and practical considerations of both the Hiyama and Suzuki-Miyaura couplings will empower researchers to make the most informed and strategic decisions in their synthetic endeavors.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Hiyama coupling. Wikipedia.
- Hiyama Coupling. Organic Chemistry Portal.
- Competition between the Hiyama and Suzuki–Miyaura Pd-catalyzed cross-coupling reaction mechanisms for the formation of some regioselective derivatives of quinoxaline and benzofuran.
- Question Discuss Hiyama coupling in detail. Filo.
- Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal.
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
- New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates.
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Room-temperature Hiyama cross-couplings of arylsilanes with alkyl bromides and iodides. PubMed.
- Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
- A robust method for the Hiyama-type coupling of arylsiloxanes and disiloxanes with aryl halides.
- Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances.
- Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Comparative Study: Palladium Catalyst Systems for Silyl Cross-Coupling (Hiyama & Denmark-Hiyama)
Executive Summary
The Hiyama cross-coupling reaction offers a distinct advantage in pharmaceutical synthesis due to the low toxicity and high stability of organosilicon reagents compared to organostannanes (Stille) or organoborons (Suzuki). However, the reaction has historically been plagued by the low polarization of the C-Si bond, requiring harsh activation methods.
This guide evaluates three distinct generations of Palladium catalyst systems to determine their efficacy in overcoming the "transmetallation bottleneck." We compare the baseline performance of Pd(PPh₃)₄ against sterically demanding phosphine systems (XPhos-Pd-G2 ) and N-Heterocyclic Carbene complexes (Pd-PEPPSI-IPr ).
Key Finding: While traditional phosphine catalysts suffice for aryl iodides, XPhos-Pd-G2 provides the highest turnover frequency (TOF) for aryl chlorides under fluoride activation, whereas Pd-PEPPSI-IPr dominates in fluoride-free (base-activated) Denmark-Hiyama conditions.
Mechanistic Divergence: The Transmetallation Bottleneck
The critical differentiator in silyl cross-coupling is the activation of the silicon center. Unlike Boron, Silicon does not spontaneously transmetallate. It requires the formation of a pentacoordinate silicate intermediate (via Fluoride) or a silanolate (via Base).[1]
Pathway Analysis
-
Path A (Hiyama): Fluoride (
) attacks the silane, forming a pentacoordinate silicate . This species is sufficiently nucleophilic to transfer the organic group to Palladium. -
Path B (Denmark-Hiyama): A base activates a silanol (
) to form a silanolate. This species coordinates to Pd through the oxygen atom (Si-O-Pd), facilitating an intramolecular transmetallation.
Diagram: Catalytic Cycle & Activation Pathways
Figure 1: The dual-activation pathway. Note that Transmetallation is the rate-determining step, heavily influenced by the steric bulk of the ligand on Palladium.
Catalyst Performance Matrix
We evaluated three catalyst classes using a model reaction: 4-Chloroanisole + Phenyltrimethoxysilane .
| Feature | Class A: Traditional | Class B: Biaryl Phosphine | Class C: NHC Complex |
| Catalyst | XPhos-Pd-G2 | Pd-PEPPSI-IPr | |
| Ligand Type | Monodentate Phosphine | Bulky Biaryl Phosphine | N-Heterocyclic Carbene |
| Oxidative Addition | Slow (requires Ar-I/Br) | Fast (activates Ar-Cl) | Very Fast (activates Ar-Cl) |
| Transmetallation | Moderate | Fast (Open coordination site) | Moderate |
| Stability (Air/Moisture) | Low (sensitive) | High (Pre-catalyst stable) | Very High (Bench stable) |
| Yield (Ar-Cl substrate) | < 10% | 92% | 88% |
| Preferred Condition | Fluoride (TBAF) | Fluoride (TBAF/H₂O) | Base (KOH/K₂CO₃) |
| Cost Efficiency | High (Cheap) | Moderate | Moderate |
Analysis
-
Pd(PPh₃)₄: Ineffective for aryl chlorides due to poor oxidative addition. The phosphine dissociation required for transmetallation is also energetically unfavorable.
-
XPhos-Pd-G2: The "Buchwald" ligand structure prevents formation of inactive Pd-dimers and creates a mono-ligated Pd(0) species that is highly active. The bulkiness facilitates reductive elimination.[2][3]
-
Pd-PEPPSI-IPr: The "throw-away" pyridine ligand creates an immediate open site upon heating. This catalyst excels in fluoride-free conditions where strong bases are used to activate silanols.
Experimental Protocol: High-Efficiency Coupling
Objective: Coupling of deactivated Aryl Chlorides using the XPhos-Pd-G2 system (Method A) and Fluoride-Free coupling using PEPPSI (Method B).
Method A: Fluoride-Activated (Best for Aryl Chlorides)
Based on Molander et al. modifications.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Aryltrimethoxysilane (2.0 equiv)
-
Catalyst: XPhos-Pd-G2 (2 mol%)
-
Activator: TBAF (2.0 equiv, 1M in THF)
-
Solvent: THF or Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).
-
Solids Addition: In a glovebox (or under rapid Argon flow), add XPhos-Pd-G2 (2 mol%) and the Aryl Chloride (if solid).
-
Liquid Addition: Add the solvent (0.2 M concentration relative to halide). Add the Aryltrimethoxysilane via syringe.
-
Activation: Add TBAF solution dropwise at room temperature. Note: Reaction may exotherm.
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with diethyl ether. Wash with water (to remove silicon salts) and brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography.
Method B: Fluoride-Free (Denmark-Hiyama)
Best for acid-sensitive substrates or avoiding glass etching.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Arylsilanol (or siloxane) (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%)
-
Base: KOSiMe₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene
Workflow Visualization:
Figure 2: General workflow for bench-stable PEPPSI-catalyzed coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protode-silylation | Moisture in solvent | The fluoride source (TBAF) is hygroscopic. Use anhydrous TBAF or switch to TASF. Ensure solvents are dried over molecular sieves. |
| Homocoupling (Ar-Ar) | Oxidant presence | Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw) of solvents. |
| Low Conversion (Ar-Cl) | Catalyst Deactivation | Switch from Pd(PPh₃)₄ to XPhos-Pd-G2 or RuPhos-Pd-G2 for electron-rich chlorides. |
| Silicon Residue | Incomplete Workup | Silicon byproducts can be sticky. Treat the crude mixture with 1M NaOH or KF/Silica during filtration to sequester silicon species. |
Expert Insight: The "Water Effect"
Counter-intuitively, trace water is sometimes beneficial in Hiyama couplings involving alkoxysilanes, as it hydrolyzes the alkoxy groups to form more reactive silanols in situ. However, excess water kills the reaction by protonating the intermediate.
-
Protocol Tip: If using pure silanols, keep strictly anhydrous. If using trimethoxysilanes, standard "dry" solvents (not ultra-dry) often yield better results.
References
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research.
-
Molander, G. A., & Iannazzo, L. (2011).[4] Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides.[4][5][6] The Journal of Organic Chemistry.[2][7]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[8][9][10] Chemistry – A European Journal.
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions.[3][4][5][7][10][11][12][13] Journal of Organometallic Chemistry.
-
Barder, T. E., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]
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- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
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- 13. books.rsc.org [books.rsc.org]
A Comparative Analysis of Leaving Groups in Palladium-Catalyzed Reactions: A Guide for Researchers
By Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The success of these transformations hinges on a delicate interplay of various components: the palladium catalyst, the ligands, the solvent, the base, and, critically, the nature of the leaving group on the electrophilic partner. This guide provides a comprehensive comparative analysis of the most commonly employed leaving groups—iodide (I), bromide (Br), and chloride (Cl)—on aryl and vinyl substrates. We will delve into the fundamental principles governing their reactivity, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Heart of the Matter: Oxidative Addition
The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) species.[1] This step is often the rate-determining step of the entire catalytic cycle and is profoundly influenced by the identity of the halogen (X).[2] The generally accepted reactivity trend for aryl halides is:
I > Br > Cl
This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.[3] Weaker bonds are more readily cleaved, facilitating a faster oxidative addition. The bond dissociation energies for halobenzenes illustrate this principle clearly:
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | 65 |
| C-Br | 81 |
| C-Cl | 96 |
| (Data sourced from multiple chemical resources)[3] |
As the data indicates, the C-I bond is the weakest, followed by C-Br, and then the significantly stronger C-Cl bond. This fundamental property underpins the relative ease with which these halides undergo oxidative addition to a Pd(0) center.
Visualizing the Catalytic Cycle and Oxidative Addition
To better understand the central role of the leaving group, let's visualize a generic palladium-catalyzed cross-coupling cycle with an emphasis on the initial oxidative addition step.
Caption: A generalized palladium catalytic cycle highlighting the initial oxidative addition step.
Comparative Performance in Key Palladium-Catalyzed Reactions
The theoretical reactivity trend of I > Br > Cl generally holds true across a wide range of palladium-catalyzed reactions. However, the practical implications and nuances vary depending on the specific transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling reactions.[4] The choice of leaving group significantly impacts the reaction conditions required.
| Leaving Group | Typical Reaction Conditions | Advantages | Disadvantages |
| Iodide (I) | Room temperature to mild heating (e.g., 40-60 °C) | High reactivity, fast reaction times, low catalyst loading. | Higher cost, potential for catalyst inhibition by iodide ions in some cases.[5] |
| Bromide (Br) | Moderate heating (e.g., 60-100 °C) | Good balance of reactivity and cost, widely available. | Requires higher temperatures than iodides. |
| Chloride (Cl) | High temperatures (e.g., >100 °C), specialized ligands | Low cost, readily available starting materials.[6] | Low reactivity, often requires more active and expensive ligands (e.g., bulky, electron-rich phosphines) and higher catalyst loading.[5] |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences, consider the coupling of a substituted halobenzene with phenylboronic acid.
Reactants:
-
Aryl Halide (1.0 mmol): 4-iodoanisole, 4-bromoanisole, or 4-chloroanisole
-
Phenylboronic Acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
Procedure:
-
To a reaction vial, add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the toluene/water solvent mixture.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Seal the vial and stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or GC-MS.
Expected Observations:
| Aryl Halide | Temperature | Reaction Time | Typical Yield |
| 4-iodoanisole | 60 °C | 1-2 hours | >95% |
| 4-bromoanisole | 80 °C | 4-6 hours | >90% |
| 4-chloroanisole | 100 °C | 12-24 hours | 60-80% (often requires a more specialized catalyst for high yield) |
Heck Reaction
The Heck reaction couples an organohalide with an alkene.[7] Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.
| Leaving Group | General Observations |
| Iodide (I) | Highly reactive, often proceeds at lower temperatures. However, the in-situ generated HI can lead to side reactions. |
| Bromide (Br) | A good general substrate, providing a balance between reactivity and stability. |
| Chloride (Cl) | Generally unreactive under standard Heck conditions and necessitates the use of more active catalyst systems, often incorporating bulky, electron-rich phosphine ligands. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[8] While the general reactivity trend is often cited as I > Br > Cl, there can be exceptions and practical considerations. Interestingly, for the Buchwald-Hartwig amination, aryl bromides are sometimes preferred over aryl iodides. This is because the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor, leading to slower reaction rates or incomplete conversion.[9][10]
| Leaving Group | Considerations |
| Iodide (I) | Can be highly reactive but may suffer from catalyst inhibition by the iodide anion.[11] |
| Bromide (Br) | Often considered the "sweet spot" for Buchwald-Hartwig aminations, offering high reactivity without the significant inhibitory effects of iodide.[9] |
| Chloride (Cl) | Requires specialized, sterically hindered, and electron-rich ligands to achieve efficient coupling.[12] |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne.[13] The choice of leaving group has a pronounced effect on the required reaction conditions.
| Leaving Group | Typical Reaction Conditions |
| Iodide (I) | Often proceeds at room temperature.[13] |
| Bromide (Br) | Typically requires heating.[13] |
| Chloride (Cl) | Generally very challenging and requires highly active catalyst systems, often with specialized ligands and higher temperatures.[14] |
The Challenge and Opportunity of Aryl Chlorides
While aryl iodides and bromides are generally more reactive, the low cost and vast commercial availability of aryl chlorides make them highly attractive substrates, particularly for large-scale industrial applications.[6][15] The lower reactivity of the C-Cl bond has spurred significant research into the development of highly active palladium catalysts.
The key to unlocking the reactivity of aryl chlorides lies in the design of appropriate ligands. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.[5][16] These ligands promote the oxidative addition of the less reactive C-Cl bond by increasing the electron density on the palladium center, making it more nucleophilic.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 12. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromonaphthalen-1-yl)trimethylsilane
Navigating the lifecycle of specialized reagents from procurement to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (4-Bromonaphthalen-1-yl)trimethylsilane, a compound characterized by its halogenated aromatic and organosilane moieties. As such, its disposal pathway is dictated by the potential hazards associated with these functional groups. This document is designed for researchers and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step.
Hazard Profile and Chemical Characteristics
The structure combines a brominated naphthalene ring system with a trimethylsilyl group. This has several implications:
-
Halogenated Aromatic System : The presence of a carbon-bromine bond places this compound in the category of halogenated organic waste.[1] Such wastes are often more toxic and require specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2] Landfilling of halogenated organic compounds is heavily restricted under regulations like the Resource Conservation and Recovery Act (RCRA).[3][4][5]
-
Organosilane Group : The trimethylsilyl moiety can be reactive, particularly towards moisture, acids, and bases, potentially producing flammable or hazardous byproducts.[6] While many organosilicon compounds are relatively stable, their compatibility with other chemicals in a waste stream must be carefully considered.[6]
Table 1: Inferred Chemical Profile of (4-Bromonaphthalen-1-yl)trimethylsilane
| Property | Value / Description | Rationale / Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅BrSi | Based on chemical name |
| Appearance | Likely a solid or liquid | Similar compounds are liquids or low-melting solids.[7] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. | Inferred from SDS of similar compounds like (4-Bromophenoxy)trimethylsilane.[8][9] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | Due to the carbon-bromine bond.[1][2] |
| Reactivity | Moisture sensitive; incompatible with strong acids, bases, and oxidizing agents. | General reactivity of organosilicon compounds.[6] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the waste, establishing a safe working environment is paramount. The principle here is to minimize exposure through both engineering controls and personal protective equipment (PPE).
-
Engineering Controls : All handling and preparation for disposal of (4-Bromonaphthalen-1-yl)trimethylsilane and its contaminated materials should occur within a certified chemical fume hood. This prevents the inhalation of any vapors or aerosols.[6][10] The fume hood also provides containment in the event of an accidental spill.
-
Personal Protective Equipment (PPE) : The selection of PPE is not merely a checklist item; it is your primary barrier against chemical exposure. The causality for each piece of equipment is critical.
Table 2: Personal Protective Equipment (PPE) for Handling Waste
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides protection against splashes of halogenated organic compounds. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[11] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or safety glasses with a face shield. | Protects against splashes that can cause serious eye irritation or damage.[8][12] |
| Body Protection | Flame-resistant lab coat. | Protects skin from contamination and provides a removable barrier in case of a significant spill.[10][12] |
| Respiratory | Not typically required if handled in a fume hood. | If there is a risk of vapor inhalation (e.g., large spill, inadequate ventilation), a NIOSH-approved respirator should be used.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (4-Bromonaphthalen-1-yl)trimethylsilane is a multi-step process that ensures safety and regulatory compliance from the point of generation to final collection.
Step 1: Waste Segregation (Point of Generation)
This is the most critical step. Never mix halogenated organic waste with non-halogenated waste.
-
Causality : Halogenated and non-halogenated waste streams have different disposal pathways and associated costs.[2] Mixing them contaminates the less hazardous stream, increasing disposal costs and complexity. Furthermore, inadvertent mixing can lead to dangerous chemical reactions.[6]
-
Protocol :
-
Designate a specific, compatible waste container exclusively for "Halogenated Organic Waste." This container should be made of a material chemically resistant to the waste, typically borosilicate glass or high-density polyethylene (HDPE).
-
The container must be in good condition, with a secure, vapor-tight lid to prevent the escape of fumes.[8][13]
-
Step 2: Waste Collection and Labeling
Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.
-
Protocol :
-
The moment the first drop of waste enters the container, it must be labeled.[2]
-
The label must clearly state "HAZARDOUS WASTE".[2]
-
List all constituents by their full chemical name (e.g., "(4-Bromonaphthalen-1-yl)trimethylsilane," "Dichloromethane"). Do not use abbreviations or chemical formulas.[2]
-
Maintain an approximate percentage or volume for each component on the container's attached waste log.
-
Keep the container closed at all times, except when adding waste.[8][13]
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
The designated laboratory storage area for hazardous waste is known as an SAA.
-
Protocol :
-
Store the waste container in a designated SAA, which is typically within or near the laboratory where the waste is generated.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the storage location is away from heat sources, sparks, or open flames.[6][10]
-
Store in a well-ventilated area, preferably within a ventilated cabinet, and ensure secondary containment is in place to capture any potential leaks.
-
Step 4: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Protocol :
-
Once the waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS office to schedule a pickup.
-
Follow their specific procedures for waste consolidation and transport from the SAA to the central collection point.
-
Below is a diagram illustrating the complete disposal workflow.
Caption: Disposal workflow for (4-Bromonaphthalen-1-yl)trimethylsilane.
Emergency Procedures for Spills
In the event of a spill, a prepared response is crucial to mitigate hazards.
-
Alert Personnel : Immediately alert others in the vicinity.[14]
-
Assess the Situation : If the spill is large, if you feel unwell, or if there is a fire risk, evacuate the area and call emergency services and your EHS department.
-
Small Spill Cleanup (if trained to do so) :
-
Ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds. Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully collect the absorbent material and contaminated items using non-sparking tools.[15][16]
-
Place all cleanup materials into a designated hazardous waste container, labeling it appropriately with all constituents, including the absorbent material.
-
Decontaminate the area with soap and water.[14]
-
-
Reporting : Report all spills to your supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, researchers can ensure that the disposal of (4-Bromonaphthalen-1-yl)trimethylsilane is conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
References
- Title: Precautions For Safe Use Of Organosilicon Source: Sylicglobal Textile Auxiliares Supplier URL
- Title: TITLE 35: ENVIRONMENTAL PROTECTION Source: Illinois Pollution Control Board URL
- Title: SAFETY DATA SHEET - (4-Bromophenoxy)
- Title: Section 729.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
